NRX-103094
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C20H11Cl2F3N2O4S |
|---|---|
分子量 |
503.3 g/mol |
IUPAC 名称 |
3-[[4-(2,6-dichlorophenyl)sulfanyl-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C20H11Cl2F3N2O4S/c21-11-5-2-6-12(22)16(11)32-13-8-14(20(23,24)25)27-18(29)15(13)17(28)26-10-4-1-3-9(7-10)19(30)31/h1-8H,(H,26,28)(H,27,29)(H,30,31) |
InChI 键 |
HFBGFWJURBVNFD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=C(NC2=O)C(F)(F)F)SC3=C(C=CC=C3Cl)Cl)C(=O)O |
产品来源 |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of NRX-103094
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NRX-103094 is a potent, drug-like small molecule that functions as a "molecular glue," a novel therapeutic modality. It operates by enhancing the protein-protein interaction (PPI) between the oncogenic transcription factor β-catenin and its cognate E3 ubiquitin ligase, SCFβ-TrCP. By stabilizing this interaction, particularly with mutant forms of β-catenin that are resistant to degradation, this compound facilitates the ubiquitination and subsequent proteasomal degradation of β-catenin. This mechanism effectively reduces the levels of a key driver of various cancers, offering a promising strategy for targeting "undruggable" proteins. This document provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular activities, detailed experimental protocols, and a visual representation of its role in the β-catenin signaling pathway.
Core Mechanism of Action: A Molecular Glue for β-Catenin Degradation
The primary mechanism of action of this compound is the enhancement of the binding affinity between β-catenin and β-TrCP, a substrate recognition subunit of the SCF E3 ubiquitin ligase complex.[1][2][3][4][5][6][7][8] In many cancers, mutations in β-catenin, particularly at the Ser33 and Ser37 phosphorylation sites, prevent its recognition by β-TrCP, leading to its accumulation and the subsequent activation of oncogenic gene transcription.[9]
This compound acts as a molecular glue by inserting itself into the interface between β-catenin and β-TrCP, creating a more stable ternary complex.[9] This induced proximity overcomes the reduced binding affinity caused by mutations, effectively restoring the natural degradation process. The stabilized complex allows for the efficient transfer of ubiquitin from the E2 conjugating enzyme to β-catenin, marking it for degradation by the proteasome.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its analogs in various biochemical and cellular assays.
| Compound | Target β-Catenin Peptide | Assay Type | EC50 (nM) | Kd (nM) | Reference |
| This compound | pSer33/Ser37 | Interaction Enhancement | 62 | 0.6 | [1][2][5][6] |
| This compound | pSer33/Ser37 | Interaction Enhancement | 457 | - | [1][6] |
| This compound | S33E/S37A (phosphomimetic) | Interaction Enhancement | - | 22 (at 40 µM) | [1][6] |
| NRX-252114 | pSer33/S37A | Interaction Enhancement | 6.5 | 0.4 |
Note: Variations in EC50 values may be attributed to different assay conditions or peptide constructs used in the experiments.
Signaling Pathway and Mechanism Visualization
The following diagrams illustrate the Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on the primary literature.
Biochemical Interaction Enhancement Assay (AlphaScreen)
This assay quantifies the ability of this compound to enhance the interaction between β-catenin and β-TrCP in a biochemical setting.
-
Materials:
-
Recombinant GST-tagged β-TrCP
-
Biotinylated β-catenin phosphopeptide (e.g., pSer33/Ser37)
-
AlphaScreen Glutathione Donor Beads
-
AlphaScreen Streptavidin Acceptor Beads
-
Assay Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
This compound and other test compounds
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add GST-β-TrCP and biotinylated β-catenin peptide to the wells of a 384-well plate.
-
Add the diluted this compound to the wells.
-
Incubate the mixture at room temperature for 1 hour.
-
Add a mixture of AlphaScreen Glutathione Donor Beads and Streptavidin Acceptor Beads to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
The AlphaScreen signal is proportional to the amount of β-catenin:β-TrCP complex formed.
-
Plot the signal against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
In Vitro Ubiquitination Assay
This assay assesses the ability of this compound to promote the ubiquitination of β-catenin by the SCFβ-TrCP E3 ligase complex.
-
Materials:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH5c)
-
Recombinant SCFβ-TrCP complex
-
Recombinant full-length β-catenin (wild-type or mutant)
-
Ubiquitin
-
ATP
-
Ubiquitination Buffer: 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT
-
This compound
-
SDS-PAGE gels and Western blotting reagents
-
Anti-β-catenin antibody
-
-
Procedure:
-
Assemble the ubiquitination reaction mixture containing E1, E2, SCFβ-TrCP, β-catenin, ubiquitin, and ATP in ubiquitination buffer.
-
Add this compound or vehicle control (DMSO) to the reaction.
-
Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Resolve the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-β-catenin antibody to visualize the ubiquitinated forms of β-catenin (which appear as a high molecular weight smear or ladder).[1]
-
Cellular β-Catenin Degradation Assay
This assay measures the ability of this compound to induce the degradation of β-catenin in a cellular context.
-
Materials:
-
Cancer cell line with a known β-catenin mutation (e.g., TOV-112D with S37A mutation)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting reagents
-
Anti-β-catenin antibody
-
Anti-loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
Procedure:
-
Plate cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a dose-response of this compound or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Wash the cells with PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and Western blotting to detect the levels of β-catenin and a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for β-catenin and the loading control.
-
Normalize the β-catenin signal to the loading control signal.
-
Plot the normalized β-catenin levels against the concentration of this compound to determine the DC50 (concentration for 50% degradation).
-
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation. Its "molecular glue" mechanism, which enhances the natural interaction between mutant β-catenin and its E3 ligase, provides a powerful and specific approach to reduce the levels of this critical oncoprotein. The data and protocols presented in this guide offer a comprehensive technical overview for researchers and drug developers interested in this novel therapeutic agent and the broader field of molecular glues. Further investigation into the in vivo efficacy and safety profile of this compound and its analogs is warranted to fully realize its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cenmed.com [cenmed.com]
- 5. abmole.com [abmole.com]
- 6. xcessbio.com [xcessbio.com]
- 7. biocat.com [biocat.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. library-search.open.ac.uk [library-search.open.ac.uk]
NRX-103094: A Molecular Glue for Targeted Protein Degradation
An In-depth Technical Guide on the Core Mechanism and Application of a Novel β-catenin:β-TrCP Interaction Enhancer
Abstract
NRX-103094 is a potent, cell-permeable small molecule that functions as a "molecular glue" to enhance the interaction between β-catenin and its cognate E3 ubiquitin ligase, SCFβ-TrCP. This targeted modulation of a protein-protein interaction (PPI) leads to the ubiquitylation and subsequent proteasomal degradation of β-catenin. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative biochemical data and detailed experimental methodologies. It is intended for researchers and drug development professionals interested in the field of targeted protein degradation and Wnt/β-catenin signaling.
Introduction to this compound
This compound is a novel investigational compound that has demonstrated significant potential in the targeted degradation of β-catenin. The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its dysregulation is implicated in various cancers. Mutations in β-catenin, particularly at serine residues S33 and S37 which are critical for its phosphorylation-dependent degradation, can lead to its accumulation and oncogenic activity. This compound represents a promising therapeutic strategy by specifically promoting the degradation of these mutant forms of β-catenin.
Chemical Properties:
| Property | Value |
| Chemical Formula | C20H11Cl2F3N2O4S |
| Molecular Weight | 503.28 g/mol |
| CAS Number | 2763260-36-0 |
| IUPAC Name | 3-{4-[(2,6-dichlorophenyl)sulfanyl]-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-amido}benzoic acid |
Mechanism of Action: A Molecular Glue Approach
This compound acts as a molecular glue, stabilizing the interaction between the E3 ligase SCFβ-TrCP and its substrate, β-catenin. The mechanism can be dissected into the following key steps:
-
Binding to the β-catenin:β-TrCP Interface: Structural studies of a related analog suggest that this compound binds to a pocket at the interface of the β-catenin phosphodegron and the β-TrCP substrate receptor.
-
Enhancement of Binding Affinity: By occupying this pocket, this compound increases the binding affinity between β-catenin and β-TrCP. This is particularly effective for β-catenin mutants (e.g., S37A) that are otherwise poor substrates for β-TrCP.
-
Promotion of Ubiquitylation: The stabilized complex facilitates the transfer of ubiquitin from the E2 conjugating enzyme to β-catenin, leading to the formation of a polyubiquitin chain.
-
Proteasomal Degradation: Polyubiquitylated β-catenin is then recognized and degraded by the 26S proteasome.
Figure 1: Signaling pathway of β-catenin degradation and the intervention by this compound.
Quantitative Efficacy of this compound
The potency of this compound has been characterized through various biochemical assays. The following tables summarize the key quantitative data.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Substrate | Value | Reference |
| EC50 | pSer33/Ser37 β-catenin peptide | 62 nM | |
| Kd | pSer33/Ser37 β-catenin peptide | 0.6 nM | |
| EC50 | pSer33/S37A β-catenin peptide | 62 ± 3 nM | |
| EC50 | pSer33/Ser37 β-catenin peptide | 457 ± 23 nM |
Table 2: Enhancement of Binding Affinity for Phosphomimetic β-catenin
| Compound | Substrate | Binding Affinity (No Compound) | Binding Affinity (+ 40 µM this compound) | Reference |
| This compound | S33E/S37A phosphomimetic peptide | >5 µM | 22 nM |
Experimental Protocols
The following are descriptions of the key experimental methodologies used to characterize this compound.
Fluorescence Polarization (FP)-Based Binding Assay
This assay is used to determine the binding affinity (Kd) and potency (EC50) of this compound in enhancing the β-catenin:β-TrCP interaction.
Protocol:
-
Reagents:
-
Recombinant β-TrCP/Skp1 complex.
-
Fluorescently labeled (e.g., FAM) β-catenin phosphodegron peptides (wild-type and mutants).
-
This compound serially diluted in DMSO.
-
Assay buffer (e.g., PBS with 0.01% Triton X-100 and 1 mM DTT).
-
-
Procedure:
-
A fixed concentration of the β-TrCP/Skp1 complex and the FAM-labeled β-catenin peptide are incubated in the assay buffer.
-
Varying concentrations of this compound are added to the wells of a microplate.
-
The plate is incubated to allow the binding to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader.
-
-
Data Analysis:
-
The change in fluorescence polarization is plotted against the concentration of this compound.
-
The EC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
Figure 2: Workflow for the Fluorescence Polarization (FP)-based binding assay.
In Vitro Ubiquitylation Assay
This assay assesses the ability of this compound to promote the ubiquitylation of β-catenin by SCFβ-TrCP.
Protocol:
-
Reagents:
-
Recombinant E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme, e.g., UbcH5c), and SCFβ-TrCP (E3 ligase).
-
Recombinant β-catenin (wild-type or mutant).
-
Ubiquitin.
-
ATP.
-
This compound.
-
Reaction buffer.
-
-
Procedure:
-
The ubiquitylation reaction is assembled with all components in the reaction buffer.
-
The reaction is initiated by the addition of ATP.
-
The reaction is incubated at 37°C for a specific time course.
-
The reaction is quenched by adding SDS-PAGE loading buffer.
-
-
Analysis:
-
The reaction products are resolved by SDS-PAGE and analyzed by Western blotting using an anti-β-catenin antibody.
-
The formation of higher molecular weight polyubiquitylated β-catenin species is indicative of ubiquitylation.
-
Figure 3: Workflow for the in vitro ubiquitylation assay.
Conclusion
This compound is a powerful chemical probe and a potential therapeutic lead that operates through a molecular glue mechanism to induce the degradation of β-catenin. The data presented in this guide highlight its potency and specific mode of action. The detailed experimental protocols provide a framework for researchers to further investigate this compound and other molecular glues in the context of targeted protein degradation and cancer therapy. The rational design and discovery of molecules like this compound open new avenues for targeting previously "undruggable" proteins in various diseases.
An In-depth Technical Guide to NRX-103094: A Molecular Glue for β-catenin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of NRX-103094, a small molecule identified as a molecular glue that promotes the degradation of β-catenin. This document details the mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols for the characterization of this compound.
Core Concept: Molecular Glues for Targeted Protein Degradation
Molecular glues are small molecules that induce or stabilize the interaction between two proteins that otherwise have little to no affinity for each other.[1][2] In the context of targeted protein degradation, molecular glues can facilitate the interaction between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[2] This approach offers a promising therapeutic strategy for targeting proteins that have been traditionally considered "undruggable," such as transcription factors and scaffolding proteins.[2]
This compound exemplifies this innovative therapeutic modality by selectively enhancing the interaction between the oncogenic protein β-catenin and its native E3 ligase, SCFβ-TrCP, thereby promoting its degradation.[3]
Mechanism of Action of this compound
Under normal physiological conditions, in the absence of a Wnt signal, β-catenin is phosphorylated at key serine and threonine residues (Ser33, Ser37, and Thr41) by a "destruction complex" that includes Axin, APC, CK1, and GSK3β.[4][5] This phosphorylation event creates a recognition motif for the β-TrCP subunit of the SCF E3 ubiquitin ligase complex, leading to the ubiquitination and proteasomal degradation of β-catenin.[5] In many cancers, mutations in β-catenin, particularly at the Ser37 residue, impair this recognition by β-TrCP, leading to the stabilization and accumulation of β-catenin and subsequent aberrant activation of Wnt target genes that drive cell proliferation.
This compound acts as a molecular glue to restore the interaction between mutant β-catenin and β-TrCP. It achieves this by binding to the interface of the β-catenin:β-TrCP complex, thereby enhancing their binding affinity and promoting the ubiquitination and degradation of mutant β-catenin.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its more potent analog, NRX-252114, in enhancing the interaction between β-catenin and β-TrCP.
| Compound | β-catenin Peptide | Assay Type | Parameter | Value | Reference |
| This compound | pSer33/Ser37 | Binding | EC50 | 62 nM | [4] |
| pSer33/Ser37 | Binding | Kd | 0.6 nM | [4] | |
| pSer33/S37A | Binding | EC50 | 62 ± 3 nM | ||
| S33E/S37A (phosphomimetic) | Binding | Affinity | >5 μM to 22 nM | [4] | |
| NRX-252114 | pSer33/S37A | Binding | EC50 | 6.5 nM | [6] |
| pSer33/S37A | Binding | Kd | 0.4 nM | [6] | |
| pSer33/S37A | Binding | Cooperativity | >1500-fold | [7] |
Mandatory Visualizations
Caption: The canonical Wnt/β-catenin signaling pathway in its "OFF" and "ON" states.
Caption: Mechanism of action of this compound as a molecular glue.
Caption: Experimental workflow for the characterization of this compound.
Experimental Protocols
Fluorescence Polarization (FP) Assay for β-catenin:β-TrCP Interaction
This assay measures the binding affinity between a fluorescently labeled β-catenin peptide and the β-TrCP protein. The binding of the larger protein to the small fluorescent peptide causes a decrease in the peptide's rotation, leading to an increase in the polarization of the emitted light.
Materials:
-
Fluorescently labeled β-catenin peptide (e.g., FITC-labeled pSer33/S37A β-catenin peptide)
-
Recombinant human β-TrCP/Skp1 complex
-
Assay buffer (e.g., PBS with 0.01% Triton X-100)
-
This compound
-
384-well black, low-volume microplates
-
Plate reader capable of fluorescence polarization measurements
Procedure:
-
Prepare Reagents:
-
Prepare a 2X stock solution of the FITC-labeled β-catenin peptide at a final concentration of 10 nM in assay buffer.
-
Prepare a serial dilution of the β-TrCP/Skp1 complex in assay buffer.
-
Prepare a serial dilution of this compound in DMSO, and then dilute in assay buffer to a 2X final concentration.
-
-
Assay Setup:
-
To each well of the 384-well plate, add 10 µL of the 2X FITC-labeled β-catenin peptide solution.
-
Add 10 µL of the serially diluted β-TrCP/Skp1 complex or assay buffer (for control wells).
-
For testing the effect of this compound, add 10 µL of the 2X compound solution to wells containing the β-catenin peptide and a fixed, subsaturating concentration of β-TrCP/Skp1.
-
-
Incubation:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a compatible plate reader with appropriate excitation and emission filters for FITC (e.g., excitation at 485 nm and emission at 535 nm).
-
-
Data Analysis:
-
Calculate the millipolarization (mP) values.
-
Plot the mP values as a function of the β-TrCP concentration to determine the Kd.
-
Plot the mP values as a function of the this compound concentration to determine the EC50.
-
In Vitro Ubiquitination Assay
This assay biochemically reconstitutes the ubiquitination of β-catenin by the SCFβ-TrCP E3 ligase complex in the presence of this compound.
Materials:
-
Recombinant human β-catenin (wild-type or mutant)
-
Recombinant human SCFβ-TrCP complex (or individual components: Skp1, Cul1, Roc1, and β-TrCP)
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5a)
-
Human ubiquitin
-
ATP solution (100 mM)
-
Ubiquitination reaction buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
This compound
-
SDS-PAGE gels and Western blot reagents
-
Anti-β-catenin antibody and anti-ubiquitin antibody
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components on ice:
-
Ubiquitination reaction buffer
-
E1 enzyme (e.g., 100 nM)
-
E2 enzyme (e.g., 500 nM)
-
Ubiquitin (e.g., 10 µM)
-
β-catenin substrate (e.g., 200 nM)
-
SCFβ-TrCP complex (e.g., 50 nM)
-
This compound or DMSO vehicle control at various concentrations.
-
-
-
Initiate Reaction:
-
Add ATP to a final concentration of 10 mM to initiate the reaction.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Stop Reaction:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot using an anti-β-catenin antibody to detect the ubiquitinated forms of β-catenin, which will appear as a high-molecular-weight smear or ladder. An anti-ubiquitin antibody can also be used to confirm ubiquitination.
-
Cell-Based β-catenin Degradation Assay
This assay evaluates the ability of this compound to induce the degradation of β-catenin in a cellular context.
Materials:
-
HEK293T cells (or another suitable cell line, potentially engineered to express mutant β-catenin)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot reagents
-
Primary antibodies: anti-β-catenin and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed HEK293T cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1 to 50 µM) or DMSO vehicle control for a specified time (e.g., 6-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blot:
-
Normalize the protein amounts for each sample and prepare them with SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Incubate the membrane with the primary anti-β-catenin antibody and the loading control antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for β-catenin and the loading control.
-
Normalize the β-catenin signal to the loading control signal to determine the relative decrease in β-catenin levels upon treatment with this compound.
-
References
- 1. abmole.com [abmole.com]
- 2. NRX 252114 Supplier | CAS 2763260-39-3 | NRX252114 | Tocris Bioscience [tocris.com]
- 3. tenovapharma.com [tenovapharma.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small molecule and peptide inhibitors of βTrCP and the βTrCP–NRF2 protein–protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
The Rise of Molecular Glues: A Technical Guide to the Discovery and Development of NRX-103094
For Researchers, Scientists, and Drug Development Professionals
Abstract
The targeted degradation of pathogenic proteins represents a paradigm shift in therapeutic intervention. Small molecules known as "molecular glues" have emerged as a powerful modality within this field, facilitating the interaction between an E3 ubiquitin ligase and a target protein to induce its degradation. This technical guide provides an in-depth overview of the discovery and development of NRX-103094, a potent molecular glue that enhances the interaction between the oncoprotein β-catenin and the β-TrCP subunit of the SCF E3 ubiquitin ligase complex. This document details the mechanism of action, key quantitative data, experimental protocols, and the rational drug discovery workflow that led to the identification of this promising compound.
Introduction: The Challenge of Targeting β-Catenin
The Wnt/β-catenin signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway, often through mutations that lead to the stabilization of the transcriptional co-activator β-catenin, is a hallmark of numerous cancers. In a healthy cell, β-catenin levels are kept in check by a "destruction complex" composed of Axin, APC, GSK3, and CK1. This complex facilitates the sequential phosphorylation of β-catenin, marking it for recognition by the E3 ubiquitin ligase β-TrCP and subsequent proteasomal degradation. Mutations in β-catenin, particularly at serine and threonine residues critical for phosphorylation, prevent its recognition by β-TrCP, leading to its accumulation and the activation of oncogenic gene expression. The lack of traditional druggable pockets on β-catenin has made it a challenging target for conventional small molecule inhibitors.
This compound: A Molecular Glue Approach
This compound is a small molecule enhancer of the protein-protein interaction (PPI) between β-catenin and β-TrCP. It acts as a "molecular glue," fitting into the interface of the β-catenin/β-TrCP complex and stabilizing their interaction. This enhanced binding overcomes the effect of mutations that would otherwise disrupt this recognition, thereby promoting the ubiquitination and subsequent degradation of oncogenic β-catenin.
Mechanism of Action
This compound functions by binding to a pocket at the β-catenin:β-TrCP interface, effectively "gluing" the two proteins together. This leads to an increase in the efficiency of the ubiquitination process, where multiple ubiquitin molecules are attached to β-catenin, flagging it for destruction by the proteasome.
Quantitative Data Summary
The following tables summarize the key in vitro potency and binding affinity data for this compound and related compounds.
| Compound | Peptide | Assay | EC50 (nM) | Fold Cooperativity | Reference |
| This compound | pSer33/S37A β-catenin | TR-FRET | 62 ± 3 | 1000 | |
| NRX-252114 | pSer33/S37A β-catenin | TR-FRET | 6.5 ± 0.3 | >1500 | |
| NRX-2663 | pSer33/Ser37 β-catenin | TR-FRET | 80,000 ± 4,000 | 13 |
| Compound | Peptide | Assay | Kd (nM) | Reference |
| This compound | pSer33/Ser37 β-catenin | TR-FRET | 0.6 | |
| NRX-252114 | pSer33/S37A β-catenin | TR-FRET | 0.4 |
Experimental Protocols
In Vitro Ubiquitination Assay
This protocol outlines the steps to assess the ability of this compound to promote the ubiquitination of β-catenin in a reconstituted system.
Reagents:
-
E1 Activating Enzyme (e.g., UBE1)
-
E2 Conjugating Enzyme (e.g., UBE2D1)
-
SCFβ-TrCP E3 Ligase Complex
-
Recombinant β-catenin (wild-type or mutant)
-
Ubiquitin
-
ATP
-
This compound (or other test compounds)
-
Ubiquitination Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT, 2 mM ATP)
-
SDS-PAGE reagents
-
Anti-β-catenin antibody
-
Anti-ubiquitin antibody
Procedure:
-
Prepare a reaction mixture containing E1 enzyme (e.g., 100 nM), E2 enzyme (e.g., 500 nM), SCFβ-TrCP E3 ligase (e.g., 200 nM), β-catenin substrate (e.g., 1 µM), and ubiquitin (e.g., 10 µM) in ubiquitination reaction buffer.
-
Add this compound or vehicle control (e.g., DMSO) to the reaction mixture at the desired final concentration.
-
Initiate the reaction by adding ATP to a final concentration of 2 mM.
-
Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Perform a western blot analysis using an anti-β-catenin antibody to detect the unmodified and ubiquitinated forms of β-catenin. A ladder of higher molecular weight bands indicates polyubiquitination.
-
Confirm ubiquitination by stripping the membrane and re-probing with an anti-ubiquitin antibody.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This protocol describes a homogenous, in-solution binding assay to quantify the interaction between β-catenin and β-TrCP in the presence of this compound.
Reagents:
-
GST-tagged β-TrCP
-
Biotinylated β-catenin peptide (e.g., pSer33/S37A)
-
Terbium-labeled anti-GST antibody (Donor)
-
Streptavidin-conjugated fluorophore (e.g., d2) (Acceptor)
-
This compound (or other test compounds)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
Procedure:
-
Prepare a 2X solution of GST-β-TrCP and Terbium-labeled anti-GST antibody in assay buffer.
-
Prepare a 2X solution of biotinylated β-catenin peptide and Streptavidin-d2 in assay buffer.
-
Prepare serial dilutions of this compound in DMSO and then dilute into assay buffer to create a 4X compound plate.
-
In a 384-well low-volume microplate, add 5 µL of the 4X compound solution.
-
Add 5 µL of the 2X GST-β-TrCP/antibody mix to each well.
-
Add 10 µL of the 2X biotinylated β-catenin/streptavidin-d2 mix to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements. Excite the terbium donor at ~340 nm and measure emission at two wavelengths: the terbium emission at ~620 nm and the acceptor emission at ~665 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). An increase in this ratio indicates enhanced binding between β-catenin and β-TrCP.
-
Plot the TR-FRET ratio against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Visualizing the Process: Diagrams
β-Catenin Ubiquitination Signaling Pathway
NRX-103094: A Molecular Glue for Enhanced Protein-Protein Interactions
An In-depth Technical Guide on the Mechanism and Application of NRX-103094 in Modulating the β-catenin:β-TrCP Interaction
Introduction
This compound is a potent, drug-like small molecule that functions as a "molecular glue" to enhance the protein-protein interaction (PPI) between the oncogenic transcription factor β-catenin and its cognate E3 ubiquitin ligase, SCFβ-TrCP.[1][2] By stabilizing this interaction, this compound facilitates the ubiquitylation and subsequent proteasomal degradation of mutant β-catenin.[1][3] This technical guide provides a comprehensive overview of the mechanism of action, experimental validation, and therapeutic potential of this compound for researchers, scientists, and drug development professionals.
Core Mechanism: Stabilizing the β-catenin:β-TrCP Interaction
The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis. Its dysregulation, often due to mutations that prevent β-catenin degradation, is implicated in various cancers.[4] this compound acts by inserting into the interface between β-catenin and β-TrCP, effectively compensating for mutations that would otherwise weaken this interaction.[1][4] This enhanced binding promotes the transfer of ubiquitin to β-catenin, marking it for destruction by the proteasome.
A key aspect of this compound's function is its ability to potentiate the binding of β-catenin peptides with specific mutations, such as pSer33/S37A, to β-TrCP.[3] A more soluble analog, NRX-1933, was used to elucidate the binding mode through crystallography, revealing that the molecule occupies a pocket at the interface of the two proteins.[4]
Quantitative Analysis of this compound Activity
The potency of this compound and its analogs has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data available.
| Compound | Target Peptide | EC50 (nM) | Kd (nM) | Cooperativity |
| This compound | pSer33/S37A β-catenin | 62 ± 3 | 0.6 | >1000-fold |
| This compound | pSer33/Ser37 β-catenin | 457 | Not Reported | Not Reported |
| NRX-252114 | pSer33/S37A β-catenin | 6.5 ± 0.3 | 0.4 | >1500-fold |
Table 1: In Vitro Binding and Potency of this compound and Analog NRX-252114.[3][5][6]
| Compound | Target Peptide/Protein | Concentration | Effect |
| This compound | pSer33/S37A β-catenin peptide | 250 nM | Potentiates ubiquitylation to levels greater than wild-type.[3][5] |
| This compound | S33E/S37A phosphomimetic peptide | 40 µM | Enhances binding affinity for β-TrCP from >5 µM to 22 nM.[3][5] |
| This compound | Full-length S33E/S37A β-catenin protein | 20 µM | Strongly promotes ubiquitylation, approaching wild-type levels.[3][5] |
| NRX-252114 | S33E/S37A β-catenin:β-TrCP | 20 µM (6h in HEK293T cells) | Results in robust interaction.[6] |
Table 2: Functional Effects of this compound and Analog NRX-252114 on Ubiquitylation and Binding.[3][5][6]
Signaling Pathway and Mechanism of Action
The following diagram illustrates the signaling pathway and the mechanism by which this compound enhances the degradation of mutant β-catenin.
Caption: Mechanism of this compound in restoring mutant β-catenin degradation.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon the research surrounding this compound.
In Vitro Ubiquitylation Assay
This assay assesses the ability of this compound to promote the ubiquitylation of β-catenin by SCFβ-TrCP.
Caption: Workflow for the in vitro ubiquitylation assay.
Methodology:
-
Prepare a reaction mixture containing E1 activating enzyme, E2 conjugating enzyme (UbcH5c), ubiquitin, ATP, purified SCFβ-TrCP complex, and the mutant β-catenin substrate (either peptide or full-length protein).
-
Add this compound (typically from a DMSO stock) or a DMSO vehicle control to the reaction mixtures.
-
Incubate the reactions at 30°C for a specified time course (e.g., 0-60 minutes).
-
Quench the reactions by adding SDS-PAGE loading buffer.
-
Resolve the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for β-catenin.
-
Use a secondary antibody conjugated to a detectable marker (e.g., HRP) for visualization.
-
Analyze the resulting blot for the appearance of a high-molecular-weight smear, indicative of polyubiquitylation.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay is used to quantify the binding affinity between β-catenin and β-TrCP in the presence of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
NRX-103094: A Molecular Glue Promoting Targeted Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
NRX-103094 is a potent, small molecule enhancer of the protein-protein interaction between β-catenin and its cognate E3 ubiquitin ligase, SCFβ-TrCP. By acting as a "molecular glue," this compound stabilizes the binding of phosphorylated β-catenin to β-TrCP, leading to enhanced ubiquitination and subsequent proteasomal degradation of β-catenin. This mechanism of action holds significant therapeutic potential for targeting dysregulated β-catenin signaling in various diseases, including cancer. This guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, including detailed experimental protocols for its characterization.
Chemical Structure and Physicochemical Properties
This compound is a synthetic molecule with the chemical name 3-{4-[(2,6-dichlorophenyl)sulfanyl]-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-amido}benzoic acid.[1][2] Its structure is characterized by a central trifluoromethyl-pyridone core.
| Property | Value | Reference |
| Chemical Formula | C20H11Cl2F3N2O4S | [1][3] |
| Molecular Weight | 503.28 g/mol | [1][3] |
| CAS Number | 2763260-36-0 | [3][4][5] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in DMSO and DMF | [3] |
| SMILES | OC(=O)C1=CC=CC(=C1)NC(=O)C1=C(SC2=C(C=CC=C2Cl)Cl)C=C(N(C1=O))C(F)(F)F | [1][3] |
| InChI Key | HFBGFWJURBVNFD-UHFFFAOYSA-N | [1] |
Mechanism of Action: A Molecular Glue for β-catenin Degradation
This compound functions as a molecular glue, a type of small molecule that induces or stabilizes the interaction between two proteins that would otherwise have a weak or transient affinity.[3] In the canonical Wnt/β-catenin signaling pathway, the destruction complex, which includes Axin, APC, CK1, and GSK3, phosphorylates β-catenin at specific serine and threonine residues. This phosphorylation event creates a recognition site for the β-TrCP subunit of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex.
This compound enhances the binding of phosphorylated β-catenin to β-TrCP.[4][6] This stabilization of the β-catenin:β-TrCP complex facilitates the efficient transfer of ubiquitin molecules from the E2 conjugating enzyme to β-catenin. The resulting polyubiquitin chain acts as a signal for the 26S proteasome to recognize and degrade β-catenin, thereby downregulating Wnt signaling.
Quantitative Data
The potency of this compound has been quantified through various in vitro assays, demonstrating its ability to enhance the binding affinity and subsequent ubiquitination of β-catenin.
| Parameter | Substrate | Value | Reference |
| EC50 (Binding) | pSer33/Ser37 β-catenin peptide | 62 nM | [4][5][6] |
| Kd (Binding) | pSer33/Ser37 β-catenin peptide | 0.6 nM | [4][5][6] |
| EC50 (Binding) | pSer33/Ser37 β-catenin peptide | 457 nM | [4] |
| Binding Affinity Enhancement | S33E/S37A phosphomimetic peptide | From >5 µM to 22 nM (in the presence of 40 µM this compound) | [4] |
| Ubiquitination Potentiation | pSer33/S37A β-catenin peptide | Potentiates to levels greater than wild-type at 250 nM | [4] |
Experimental Protocols
The following sections describe the methodologies for key experiments used to characterize the activity of this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay is used to quantify the binding affinity between β-catenin and β-TrCP in the presence and absence of this compound.
Materials:
-
GST-tagged β-TrCP
-
Biotinylated phosphopeptide of β-catenin (e.g., pSer33/Ser37)
-
Europium-labeled anti-GST antibody (Donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2)
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by a dilution in assay buffer.
-
In a 384-well plate, add the β-catenin phosphopeptide, GST-β-TrCP, and the serially diluted this compound or vehicle control (DMSO).
-
Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow for binding to reach equilibrium.
-
Add the TR-FRET detection reagents: Europium-labeled anti-GST antibody and streptavidin-conjugated acceptor.
-
Incubate for a further period (e.g., 60 minutes) at room temperature, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths after a time delay (e.g., 60 µs) following excitation (e.g., 340 nm).
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the concentration of this compound and fit the data to a suitable binding model to determine EC50 values.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of this compound to enhance the ubiquitination of β-catenin by the SCFβ-TrCP complex.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D1)
-
Recombinant SCFβ-TrCP complex
-
Recombinant β-catenin (or a peptide fragment)
-
Ubiquitin
-
This compound
-
ATP
-
Ubiquitination Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-β-catenin antibody
-
Anti-ubiquitin antibody
Procedure:
-
Set up reaction tubes containing ubiquitination buffer, E1, E2, SCFβ-TrCP, β-catenin, and ubiquitin.
-
Add serially diluted this compound or vehicle control (DMSO) to the respective tubes.
-
Pre-incubate the mixture for a short period (e.g., 10 minutes) at 30°C.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a defined time course (e.g., 0, 15, 30, 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Resolve the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Perform Western blotting using an anti-β-catenin antibody to visualize the formation of higher molecular weight, polyubiquitinated β-catenin species. An anti-ubiquitin antibody can also be used to confirm the presence of ubiquitin chains.
-
Analyze the intensity of the ubiquitinated β-catenin bands to assess the effect of this compound.
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation. As a molecular glue, it offers a novel modality for modulating protein-protein interactions with high specificity and potency. The data and protocols presented in this guide provide a foundational understanding of this compound's chemical nature and biological activity. Further research into its in vivo efficacy, safety profile, and potential for therapeutic applications is warranted. This molecule serves as a valuable tool for researchers investigating the Wnt/β-catenin signaling pathway and as a promising lead compound for the development of new therapeutics.
References
- 1. Direct Ubiquitination of β-Catenin by Siah-1 and Regulation by the Exchange Factor TBL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction [ideas.repec.org]
- 3. tenovapharma.com [tenovapharma.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. In vivo protein ubiquitination conjugation assay [bio-protocol.org]
The Molecular Glue NRX-103094: A Potent Modulator of the Wnt Signaling Pathway Through Enhanced β-Catenin Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Wnt signaling pathway is a critical regulator of cellular processes, and its dysregulation is implicated in numerous diseases, including cancer. A key component of this pathway is the protein β-catenin, the levels of which are tightly controlled by a destruction complex that includes the E3 ubiquitin ligase SCFβ-TrCP. The small molecule NRX-103094 has emerged as a potent modulator of Wnt signaling, acting as a "molecular glue" to enhance the interaction between β-catenin and SCFβ-TrCP. This targeted enhancement leads to increased ubiquitylation and subsequent proteasomal degradation of β-catenin, particularly mutant forms prevalent in various cancers. This technical guide provides a comprehensive overview of the mechanism of action of this compound, quantitative data on its efficacy, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to the Wnt Signaling Pathway and the Role of β-Catenin
The canonical Wnt signaling pathway plays a pivotal role in embryonic development and adult tissue homeostasis. In the absence of a Wnt ligand, cytoplasmic β-catenin is phosphorylated by a destruction complex, which includes Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β). This phosphorylation event marks β-catenin for recognition by the SCFβ-TrCP E3 ubiquitin ligase, leading to its ubiquitylation and subsequent degradation by the proteasome. When Wnt ligands bind to their receptors, this destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates target gene expression. Mutations that prevent β-catenin phosphorylation and degradation lead to its constitutive activation and are a hallmark of many cancers.
This compound: A Molecular Glue Enhancing β-Catenin:β-TrCP Interaction
This compound is a small molecule that has been identified as a potent enhancer of the protein-protein interaction (PPI) between β-catenin and its cognate E3 ligase, β-TrCP[1][2][3][4]. Unlike traditional inhibitors, this compound functions as a molecular glue, stabilizing the transient interaction between the phosphorylated degron motif of β-catenin and the substrate receptor component of the SCF E3 ligase, β-TrCP[5]. This enhanced interaction significantly increases the efficiency of β-catenin ubiquitylation and subsequent proteasomal degradation[5][6]. Notably, this compound demonstrates high potency in enhancing the binding of mutant forms of β-catenin, such as those with mutations at Ser37, which are often found in cancer and are poor substrates for β-TrCP[6][7].
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent ability to enhance the β-catenin:β-TrCP interaction and promote β-catenin ubiquitylation.
| Parameter | Description | Value | Reference |
| EC50 | Concentration of this compound for half-maximal enhancement of pSer33/Ser37 β-catenin peptide binding to β-TrCP. | 62 nM | [1][2][3][4] |
| Kd | Dissociation constant for the binding of pSer33/Ser37 β-catenin peptide to β-TrCP in the presence of this compound. | 0.6 nM | [1][2][3][4] |
| EC50 | Concentration of this compound for half-maximal enhancement of pSer33/S37A β-catenin peptide binding to β-TrCP. | 457 nM | [1][8] |
| Binding Enhancement | Enhancement of S33E/S37A phosphomimetic peptide binding affinity for β-TrCP in the presence of 40 µM this compound. | From >5 µM to 22 nM | [1][6][8] |
| Ubiquitylation Enhancement | Concentration of this compound at which ubiquitylation of pSer33/S37A β-catenin peptide exceeds wild-type levels. | 250 nM | [1][6][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for β-Catenin:β-TrCP Interaction
This assay is used to quantify the effect of this compound on the interaction between β-catenin and β-TrCP in a high-throughput format.
Materials:
-
Recombinant His-tagged β-TrCP
-
Biotinylated phosphopeptide corresponding to the β-catenin degron (e.g., pSer33/Ser37)
-
Europium-labeled anti-His antibody (Donor fluorophore)
-
Streptavidin-conjugated Allophycocyanin (APC) (Acceptor fluorophore)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.1% BSA
-
This compound stock solution in DMSO
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute into Assay Buffer to the desired final concentrations.
-
In a 384-well plate, add 5 µL of the diluted this compound or DMSO vehicle control.
-
Add 5 µL of a solution containing His-tagged β-TrCP and Europium-labeled anti-His antibody in Assay Buffer.
-
Add 5 µL of a solution containing the biotinylated β-catenin phosphopeptide and Streptavidin-APC in Assay Buffer.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 320-340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and plot the data against the log of the this compound concentration to determine the EC50 value.
In Vitro Ubiquitylation Assay
This assay assesses the ability of this compound to enhance the ubiquitylation of β-catenin by the SCFβ-TrCP E3 ligase complex.
Materials:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH5a)
-
Recombinant ubiquitin
-
Recombinant SCFβ-TrCP complex (or individual components: Skp1, Cul1-Rbx1, and β-TrCP)
-
Recombinant β-catenin (wild-type or mutant)
-
Ubiquitylation Buffer: 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT
-
ATP solution (100 mM)
-
This compound stock solution in DMSO
-
SDS-PAGE gels and Western blotting reagents
-
Anti-β-catenin antibody
-
Anti-ubiquitin antibody
Procedure:
-
Set up the ubiquitylation reactions in microcentrifuge tubes on ice.
-
To each tube, add Ubiquitylation Buffer, E1 enzyme, E2 enzyme, ubiquitin, and the SCFβ-TrCP complex.
-
Add the β-catenin substrate.
-
Add this compound at various concentrations or a DMSO vehicle control.
-
Initiate the reaction by adding ATP to a final concentration of 2-5 mM.
-
Incubate the reactions at 30-37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-β-catenin antibody to detect the appearance of higher molecular weight, polyubiquitylated forms of β-catenin. An anti-ubiquitin antibody can also be used to confirm the presence of ubiquitin chains.
Cellular β-Catenin Degradation Assay
This assay measures the effect of this compound on the levels of β-catenin in a cellular context.
Materials:
-
HEK293T cells (or another suitable cell line)
-
Expression vector for a tagged mutant β-catenin (e.g., S37A-β-catenin)
-
Transfection reagent
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
Proteasome inhibitor (e.g., MG132) as a control
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting reagents
-
Anti-β-catenin antibody (or an antibody against the tag)
-
Anti-loading control antibody (e.g., anti-GAPDH or anti-β-actin)
Procedure:
-
Seed HEK293T cells in 6-well plates and allow them to adhere overnight.
-
Transfect the cells with the mutant β-catenin expression vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow the cells to express the protein for 24-48 hours.
-
Treat the cells with various concentrations of this compound or DMSO vehicle for a specified time course (e.g., 4, 8, 12, 24 hours). Include a positive control treated with a proteasome inhibitor to block degradation.
-
Wash the cells with ice-cold PBS and lyse them in Lysis Buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations of all samples.
-
Resolve the protein lysates by SDS-PAGE and perform a Western blot using an anti-β-catenin antibody and an antibody for a loading control.
-
Quantify the band intensities to determine the relative levels of β-catenin in response to this compound treatment.
Visualizations
Wnt Signaling Pathway and this compound Mechanism of Action
Caption: Wnt signaling pathway and the mechanism of this compound.
Experimental Workflow for In Vitro Ubiquitylation Assay
Caption: Workflow for an in vitro β-catenin ubiquitylation assay.
Conclusion
This compound represents a promising therapeutic strategy for diseases driven by aberrant Wnt signaling, particularly cancers with mutations in β-catenin. Its mode of action as a molecular glue provides a novel paradigm for targeting protein-protein interactions that were previously considered undruggable. The experimental protocols and data presented in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other molecular glues targeting the Wnt pathway. The continued exploration of such compounds holds great promise for the development of new and effective treatments for a range of diseases.
References
- 1. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Using TR-FRET to Investigate Protein-Protein Interactions: A Case Study of PXR-Coregulator Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct Ubiquitination of β-Catenin by Siah-1 and Regulation by the Exchange Factor TBL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 5. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction [ideas.repec.org]
- 7. researchgate.net [researchgate.net]
- 8. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Target Selectivity of NRX-103094: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NRX-103094 is a potent, small molecule enhancer of the protein-protein interaction (PPI) between β-catenin and its cognate E3 ligase, SCFβ-TrCP. By acting as a "molecular glue," this compound selectively promotes the ubiquitination and subsequent proteasomal degradation of β-catenin, particularly mutants thereof. This technical guide provides an in-depth overview of the target selectivity of this compound, including its mechanism of action, quantitative binding data, and detailed experimental protocols for its characterization. The information presented herein is intended to enable researchers to further investigate the therapeutic potential of this compound and similar molecular glues.
Introduction
The Wnt/β-catenin signaling pathway is a critical regulator of cellular proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations that lead to the stabilization of β-catenin, is a hallmark of numerous cancers. Wild-type β-catenin is phosphorylated at key serine residues (S33 and S37) by GSK3β, creating a binding site for the β-TrCP subunit of the SCF E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent degradation of β-catenin by the proteasome. Mutations at S37, such as S37A, S37C, and S37F, impair this recognition, leading to the accumulation of oncogenic β-catenin.
This compound has been identified as a molecular glue that enhances the binding affinity between β-catenin and β-TrCP, even in the presence of mutations that would typically abrogate this interaction. This guide details the target selectivity of this compound and provides methodologies to assess its activity.
Quantitative Data: Target Selectivity of this compound
The potency of this compound has been quantified using various β-catenin peptides in binding and functional assays. The following table summarizes the key quantitative data regarding the activity of this compound.
| Parameter | β-Catenin Peptide | Value | Reference |
| EC50 | pSer33/Ser37 | 62 nM | [1][2] |
| Kd | pSer33/Ser37 | 0.6 nM | [1][2] |
| EC50 | pSer33/S37A | 62 nM | [1] |
| EC50 | pSer33/Ser37 | 457 nM | [3] |
| Binding Affinity Enhancement | S33E/S37A phosphomimetic peptide | From >5 µM to 22 nM (in the presence of 40 µM this compound) | [1][3] |
Signaling Pathway and Mechanism of Action
This compound functions by stabilizing the interaction between β-catenin and the E3 ligase SCFβ-TrCP. This leads to the ubiquitination and proteasomal degradation of β-catenin. The following diagram illustrates this process.
Caption: Mechanism of this compound-mediated degradation of mutant β-catenin.
Experimental Protocols
The following are representative protocols for assessing the target selectivity of this compound. These are based on established methodologies and should be optimized for specific experimental conditions.
Fluorescence Polarization (FP) Binding Assay
This assay is used to quantify the binding affinity of β-catenin peptides to β-TrCP in the presence and absence of this compound.
Materials:
-
Fluorescently labeled β-catenin peptide (e.g., FITC-pSer33/S37A)
-
Recombinant β-TrCP protein
-
This compound
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
384-well, non-binding, black microplates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add a fixed concentration of fluorescently labeled β-catenin peptide and β-TrCP protein to each well.
-
Add the serially diluted this compound to the wells. Include control wells with no compound (DMSO vehicle) and wells with only the fluorescent peptide (no β-TrCP).
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the fluorescence polarization on a plate reader.
-
Calculate the EC50 value by plotting the change in fluorescence polarization against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.
In Vitro Ubiquitination Assay
This assay determines the ability of this compound to promote the ubiquitination of β-catenin by the SCFβ-TrCP E3 ligase complex.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D1)
-
Recombinant SCFβ-TrCP complex
-
Recombinant β-catenin (wild-type or mutant)
-
Ubiquitin
-
ATP
-
This compound
-
Ubiquitination reaction buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl2, 2 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-β-catenin antibody
-
Anti-ubiquitin antibody
Procedure:
-
Set up the ubiquitination reaction by combining E1, E2, SCFβ-TrCP, β-catenin, and ubiquitin in the reaction buffer.
-
Add varying concentrations of this compound or DMSO vehicle to the reactions.
-
Initiate the reaction by adding ATP.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reactions by adding SDS-PAGE loading buffer and boiling.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-β-catenin antibody to visualize the ubiquitinated forms of β-catenin, which will appear as a high molecular weight smear. An anti-ubiquitin antibody can also be used to confirm the presence of ubiquitin chains.
Experimental Workflow
The following diagram outlines a typical workflow for the investigation of this compound's activity.
Caption: Experimental workflow for characterizing this compound.
Conclusion
This compound represents a promising class of "molecular glue" compounds that can selectively target and promote the degradation of otherwise "undruggable" proteins. The data and protocols presented in this guide provide a framework for the continued investigation of this compound and the development of novel therapeutics targeting the Wnt/β-catenin signaling pathway. Further studies are warranted to explore the in vivo efficacy and safety profile of this compound.
References
The Molecular Glue NRX-103094: A Technical Guide to its Impact on Oncogenic β-Catenin Mutants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oncogenic mutations in β-catenin, a key mediator of the Wnt signaling pathway, are significant drivers in a variety of cancers. These mutations often occur in the N-terminal region, impairing its phosphorylation-dependent degradation and leading to its accumulation and constitutive activation of downstream pro-proliferative genes. NRX-103094 has emerged as a promising therapeutic agent, acting as a "molecular glue" to selectively target these oncogenic β-catenin mutants for degradation. This technical guide provides an in-depth analysis of this compound, summarizing its mechanism of action, efficacy against various β-catenin mutants, and the experimental methodologies used for its characterization.
Introduction: The Challenge of Targeting Oncogenic β-Catenin
The Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis.[1][2] In the absence of a Wnt signal, a destruction complex, including Axin, APC, CK1α, and GSK3β, phosphorylates β-catenin at key serine and threonine residues in its N-terminus. This phosphorylation event marks β-catenin for ubiquitination by the SCFβ-TrCP E3 ubiquitin ligase and subsequent proteasomal degradation.
Mutations in the β-catenin gene (CTNNB1), particularly within exon 3, are frequently observed in various cancers, including colorectal, hepatocellular, and ovarian carcinomas.[3][4] These mutations often abolish or reduce the phosphorylation of serines 33, 37, and 45, and threonine 41, rendering the protein resistant to degradation. The resulting accumulation of stabilized β-catenin in the nucleus leads to the constitutive activation of TCF/LEF-mediated transcription of target genes such as MYC and CCND1 (Cyclin D1), driving uncontrolled cell proliferation.
The flat, extensive protein-protein interaction surfaces of β-catenin have made it a notoriously difficult target for conventional small molecule inhibitors. This compound represents a novel strategy, not by inhibiting β-catenin's interactions, but by enhancing its recognition by the cellular degradation machinery.
Mechanism of Action: A Molecular Glue Approach
This compound functions as a molecular glue, a small molecule that induces or stabilizes the interaction between two proteins that would otherwise have a weak or non-existent affinity.[5][6][7] Specifically, this compound enhances the binding of oncogenic, hypo-phosphorylated β-catenin mutants to the substrate recognition subunit of the SCF E3 ligase, β-TrCP.[5][6]
By binding to the interface of the β-catenin/β-TrCP complex, this compound effectively "glues" the two proteins together, facilitating the ubiquitination of the mutant β-catenin. This leads to its subsequent recognition and degradation by the proteasome, thereby reducing the levels of oncogenic β-catenin in the cell and attenuating downstream Wnt signaling.
Quantitative Efficacy of this compound
The efficacy of this compound has been quantified against various β-catenin peptide mutants using in vitro binding and ubiquitination assays. The data highlights the compound's potency and selectivity for mutants that are resistant to normal degradation pathways.
| β-Catenin Mutant Peptide | Assay Type | Parameter | Value | Reference |
| pSer33/Ser37 | Fluorescence Polarization | EC50 | 457 ± 23 nM | [8] |
| pSer33/S37A | Fluorescence Polarization | EC50 | 62 ± 3 nM | [8] |
| pSer33/S37A | Fluorescence Polarization | Cooperativity | 1000-fold | [8] |
| S33E/S37A | Binding Affinity (in the presence of 40 µM this compound) | Kd | 22 nM | [8] |
| S33E/S37A | Binding Affinity (in the absence of compound) | Kd | >5 µM | [8] |
Table 1: In Vitro Efficacy of this compound against Oncogenic β-Catenin Mutants.
A related, more potent analog, NRX-252114, demonstrates a significant gain in potency, with an EC50 of 6.5 ± 0.3 nM against the pSer33/S37A β-catenin peptide.[8] This highlights the potential for further optimization of this class of molecular glues.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are outlines of the key experimental protocols used in the characterization of this compound.
Fluorescence Polarization (FP) Binding Assay
This assay is used to quantify the binding affinity and enhancement of the β-catenin:β-TrCP interaction by this compound.
-
Principle: A fluorescently labeled β-catenin peptide is used. When it is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger β-TrCP protein, its tumbling is slowed, leading to an increase in fluorescence polarization.
-
Protocol Outline:
-
A constant concentration of a fluorescently labeled β-catenin peptide (e.g., BODIPY-TMR-labeled) is incubated with varying concentrations of the purified β-TrCP/Skp1 complex in an appropriate assay buffer.
-
This compound or a vehicle control (DMSO) is added to the reaction mixtures.
-
The reactions are incubated at room temperature to reach equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader.
-
The data is then fitted to a one-site binding model to determine the dissociation constant (Kd) or EC50 for the enhancer.
-
In Vitro Ubiquitination Assay
This assay assesses the ability of this compound to promote the ubiquitination of mutant β-catenin by the SCFβ-TrCP E3 ligase.
-
Principle: The assay reconstitutes the ubiquitination cascade in vitro with purified components. The ubiquitination of the β-catenin substrate is then detected by western blotting.
-
Protocol Outline:
-
The reaction mixture is prepared containing purified E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), ubiquitin, and the SCFβ-TrCP complex in a reaction buffer.
-
The β-catenin substrate (either peptide or full-length protein) and this compound or vehicle control are added.
-
The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time course.
-
The reaction is stopped by the addition of SDS-PAGE loading buffer.
-
The samples are resolved by SDS-PAGE and transferred to a membrane for western blot analysis using an antibody specific for β-catenin to visualize the laddering pattern indicative of polyubiquitination.
-
Cell-Based Assays
While specific cell viability data for this compound is not widely available in the public domain, the primary research focused on demonstrating target engagement and degradation in a cellular context. The TOV-112D ovarian cancer cell line, which is homozygous for the S37A β-catenin mutation, was a key model system.[4][9]
-
Engineered Cell Line Degradation Assay:
-
HEK293T cells are engineered to express a mutant form of β-catenin (e.g., S33E/S37A).
-
These cells are treated with varying concentrations of this compound or a vehicle control.
-
After a specified incubation period, the cells are lysed, and the protein levels of the mutant β-catenin are assessed by western blotting. A decrease in the β-catenin signal indicates compound-induced degradation.
-
Visualizing the Mechanism and Workflow
Wnt/β-Catenin Signaling and the Impact of this compound
Figure 1: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Experimental Workflow for this compound Characterization
Figure 2: A typical experimental workflow for the characterization of a molecular glue like this compound.
Molecular Interaction of the Ternary Complex
The crystal structure of the this compound-β-catenin-β-TrCP ternary complex (PDB ID: 6M91) provides a detailed view of the molecular interactions.[10] this compound sits in a pocket at the interface of β-catenin and β-TrCP, making contacts with residues from both proteins, thereby stabilizing their interaction.
Figure 3: A simplified representation of the key molecular interactions within the this compound-mediated ternary complex.
Downstream Consequences and Therapeutic Potential
By promoting the degradation of oncogenic β-catenin, this compound is expected to reverse the effects of aberrant Wnt pathway activation. This includes the downregulation of key target genes that drive cell proliferation and survival, such as c-Myc and Cyclin D1. While direct experimental evidence for the effect of this compound on these specific downstream targets is not yet extensively published, the mechanism of action strongly supports this outcome. The reduction of these oncoproteins should, in turn, lead to cell cycle arrest and apoptosis in cancer cells that are dependent on the Wnt/β-catenin signaling pathway for their growth and survival.
Conclusion and Future Directions
This compound exemplifies a promising new therapeutic modality for targeting "undruggable" oncoproteins like mutant β-catenin. The molecular glue approach circumvents the difficulties of traditional inhibitory strategies by co-opting the cell's own protein degradation machinery. The detailed biochemical and structural data available for this compound provide a solid foundation for the rational design of even more potent and selective next-generation compounds. Further studies are warranted to explore the efficacy of this compound and its analogs in a broader range of cancer models harboring different β-catenin mutations and to fully elucidate their impact on the downstream Wnt signaling cascade and cancer cell viability. This pioneering work opens up new avenues for the development of targeted therapies for a wide range of diseases driven by protein overexpression or stabilization.
References
- 1. Inhibition of nuclear Wnt signalling: challenges of an elusive target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of Wnt Target Genes in the Journey of Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Catenin mutations in cell lines established from human colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diverse mechanisms of beta-catenin deregulation in ovarian endometrioid adenocarcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. rcsb.org [rcsb.org]
Preliminary In Vitro Profile of NRX-103094: A Molecular Glue Enhancing β-Catenin Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
NRX-103094 is a novel small molecule identified as a potent molecular glue that enhances the protein-protein interaction (PPI) between the oncogenic transcription factor β-catenin and its cognate E3 ubiquitin ligase, SCFβ-TrCP. By stabilizing this interaction, this compound facilitates the ubiquitination and subsequent proteasomal degradation of β-catenin, a key mediator in the Wnt signaling pathway. Dysregulation of this pathway is a hallmark of numerous cancers, including colorectal cancer. This document provides a comprehensive overview of the preliminary in vitro studies of this compound, including its mechanism of action, quantitative biochemical data, and detailed experimental methodologies.
Introduction
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. In the absence of a Wnt signal, a "destruction complex" composed of Axin, APC, CK1, and GSK3β phosphorylates β-catenin, marking it for recognition by the E3 ligase SCFβ-TrCP and subsequent proteasomal degradation. In many cancers, mutations in components of this pathway, such as APC or β-catenin itself (specifically at serine/threonine residues like S37), prevent this degradation, leading to the accumulation of β-catenin in the nucleus, where it drives the transcription of oncogenes.
This compound represents a promising therapeutic strategy by acting as a "molecular glue" to restore the interaction between mutant β-catenin and β-TrCP, thereby promoting its degradation.[1][2] This contrasts with traditional inhibitors by actively facilitating the removal of the pathogenic protein.
Mechanism of Action
This compound functions by binding to the interface of the β-catenin:β-TrCP complex, effectively "gluing" the two proteins together.[3][4] This enhanced interaction overcomes the reduced affinity caused by mutations in the β-catenin phosphorylation sites (e.g., S37A), which would otherwise impair β-TrCP recognition.[5] The stabilized ternary complex of β-catenin-NRX-103094-β-TrCP allows for the efficient transfer of ubiquitin molecules to β-catenin, leading to its degradation by the proteasome.[1][5]
Quantitative In Vitro Data
The potency and binding affinity of this compound have been characterized through various biochemical and biophysical assays. The following tables summarize the key quantitative data from these preliminary in vitro studies.
| Parameter | Substrate | Value | Assay | Reference |
| EC50 | pSer33/Ser37 β-catenin peptide | 62 nM | Fluorescence Polarization | [6][7] |
| pSer33/S37A β-catenin peptide | 457 nM | Not Specified | [6] | |
| Kd | pSer33/Ser37 β-catenin peptide | 0.6 nM | Not Specified | [6][7] |
| Binding Enhancement | S33E/S37A phosphomimetic peptide | >5 μM (without this compound) to 22 nM (with 40 μM this compound) | Not Specified | [5] |
Table 1: In Vitro Potency and Binding Affinity of this compound.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on established techniques and tailored to the investigation of this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the binding affinity of this compound to the β-catenin:β-TrCP complex in a solution-based format.
Materials:
-
GST-tagged β-TrCP
-
Biotinylated pSer33/S37A β-catenin peptide
-
Terbium-cryptate labeled anti-GST antibody (donor fluorophore)
-
Streptavidin-d2 (acceptor fluorophore)
-
This compound
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20
-
384-well low-volume black plates
Protocol:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
In each well of a 384-well plate, add 5 µL of the this compound dilution.
-
Add 5 µL of a solution containing GST-tagged β-TrCP and biotinylated pSer33/S37A β-catenin peptide to each well.
-
Add 5 µL of a solution containing Terbium-cryptate labeled anti-GST antibody and Streptavidin-d2 to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, with excitation at 340 nm and emission at 620 nm (donor) and 665 nm (acceptor).
-
The TR-FRET signal is calculated as the ratio of the acceptor to donor fluorescence intensity. Data is then plotted against the concentration of this compound to determine the EC50.
In Vitro Ubiquitination Assay
This assay visualizes the ability of this compound to promote the ubiquitination of β-catenin by the SCFβ-TrCP complex.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant SCFβ-TrCP complex
-
Recombinant full-length S33E/S37A β-catenin protein
-
Human recombinant ubiquitin
-
This compound
-
Ubiquitination Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 mM ATP, 0.5 mM DTT
-
SDS-PAGE gels and Western blotting reagents
-
Anti-β-catenin antibody
Protocol:
-
Set up 20 µL ubiquitination reactions in microcentrifuge tubes.
-
To each tube, add E1 enzyme, E2 enzyme, SCFβ-TrCP complex, S33E/S37A β-catenin, and ubiquitin in Ubiquitination Buffer.
-
Add varying concentrations of this compound (e.g., 0-20 µM) to the respective tubes.
-
Incubate the reactions at 37°C for 60 minutes.
-
Stop the reactions by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Resolve the proteins by SDS-PAGE on a 4-12% gradient gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with an anti-β-catenin antibody to detect the ubiquitinated forms of β-catenin, which will appear as a high molecular weight smear.
Visualizations
The following diagrams illustrate the key pathways and experimental workflows described in this document.
Caption: The canonical Wnt/β-catenin signaling pathway.
Caption: Mechanism of action of this compound as a molecular glue.
Caption: Workflow for the in vitro ubiquitination assay.
Conclusion
The preliminary in vitro data for this compound strongly support its proposed mechanism as a molecular glue that enhances the interaction between β-catenin and β-TrCP. The potent EC50 and Kd values, coupled with the demonstrated ability to promote the ubiquitination of mutant β-catenin, highlight the potential of this compound as a novel therapeutic agent for cancers driven by dysregulated Wnt/β-catenin signaling. Further in vivo studies are warranted to evaluate its efficacy and safety profile in relevant cancer models.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimizations of a novel fluorescence polarization-based high-throughput screening assay for β-catenin/LEF1 interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Throughput Selectivity Assays for Small-Molecule Inhibitors of β-Catenin/T-Cell Factor Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a novel fluorescence polarization-based assay for studying the β-catenin/Tcf4 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for NRX-103094 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
NRX-103094 is a small molecule "molecular glue" that potently enhances the interaction between β-catenin and its cognate E3 ubiquitin ligase, SCFβ-TrCP.[1] This enhanced interaction leads to the ubiquitination and subsequent proteasomal degradation of β-catenin.[2][3] Dysregulation of the Wnt/β-catenin signaling pathway is implicated in various cancers, making targeted degradation of β-catenin a promising therapeutic strategy. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on β-catenin degradation and signaling.
Mechanism of Action
This compound acts by binding to the interface of the β-catenin:β-TrCP protein-protein interaction (PPI), effectively increasing the binding affinity.[2] This stabilization of the complex facilitates the transfer of ubiquitin molecules to β-catenin, marking it for degradation by the proteasome. This mechanism is particularly relevant for certain mutant forms of β-catenin that exhibit reduced binding to β-TrCP and are prevalent in cancer.
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Substrate | Value | Reference |
| EC50 | pSer33/S37A β-catenin peptide binding to β-TrCP | 62 ± 3 nM | [4] |
| Cooperativity | pSer33/S37A β-catenin peptide binding to β-TrCP | >1000-fold | [4] |
| Binding Affinity Enhancement | S33E/S37A phosphomimetic peptide to β-TrCP | From >5 μM to 22 nM (with 40 μM this compound) | [1] |
Table 2: Cellular Activity of this compound (Example Data)
| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | β-catenin Degradation (%) |
| TOV-112D | 0.1 | 24 | Data to be determined |
| TOV-112D | 1 | 24 | Data to be determined |
| TOV-112D | 10 | 24 | Data to be determined |
| TOV-112D | 20 | 6 | Significant ubiquitination observed |
| HEK293T (transfected) | 20 | 24 | Data to be determined |
*Note: The percentage of β-catenin degradation is a placeholder and should be determined experimentally.
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound in the context of the Wnt/β-catenin signaling pathway.
Caption: Mechanism of this compound-induced β-catenin degradation.
Experimental Protocols
Cell Culture
a. Cell Lines:
-
TOV-112D: Human ovarian carcinoma cell line with a homozygous S37A mutation in β-catenin.
-
HEK293T: Human embryonic kidney cell line, suitable for transfection experiments.
b. Culture Media:
-
TOV-112D: A 1:1 mixture of MCDB 105 medium and Medium 199, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
HEK293T: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
c. General Culture Conditions:
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
Experimental Workflow for β-catenin Degradation Assay
Caption: Workflow for assessing β-catenin degradation.
Protocol for Western Blot Analysis of β-catenin
a. Materials:
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibodies:
-
Anti-β-catenin antibody
-
Anti-GAPDH or Anti-β-actin antibody (loading control)
-
-
HRP-conjugated Secondary Antibody
-
Chemiluminescent Substrate
b. Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add RIPA buffer and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Sample Preparation:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate with the primary anti-β-catenin antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Protocol for In-Cell Ubiquitination Assay
a. Materials:
-
HEK293T cells
-
Plasmids: His-tagged Ubiquitin, β-catenin (if overexpressing)
-
Transfection Reagent
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Denaturing Lysis Buffer (e.g., containing 1% SDS)
-
Dilution Buffer (e.g., Triton X-100 based)
-
Nickel-NTA Agarose Beads
-
Wash Buffers
-
Elution Buffer (e.g., containing imidazole)
b. Procedure:
-
Transfection:
-
Co-transfect HEK293T cells with His-tagged ubiquitin and β-catenin expression plasmids.
-
-
Treatment:
-
After 24-48 hours, treat the cells with this compound and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours.
-
-
Cell Lysis (Denaturing):
-
Lyse the cells in a denaturing lysis buffer to disrupt protein-protein interactions.
-
Boil the lysates and then dilute with a dilution buffer to reduce the SDS concentration.
-
-
Pull-down of Ubiquitinated Proteins:
-
Incubate the lysates with Nickel-NTA agarose beads overnight at 4°C to capture His-tagged ubiquitinated proteins.
-
-
Washing:
-
Wash the beads extensively with wash buffers to remove non-specific binding.
-
-
Elution:
-
Elute the captured proteins with an elution buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted fractions by Western blotting using an anti-β-catenin antibody to detect ubiquitinated β-catenin species (which will appear as a high molecular weight smear).
-
Troubleshooting
-
No β-catenin degradation observed:
-
Confirm the activity of this compound.
-
Ensure the cell line expresses a form of β-catenin that can be targeted.
-
Optimize the concentration and treatment time of this compound.
-
-
High background in Western blots:
-
Optimize antibody concentrations and washing steps.
-
Ensure complete blocking of the membrane.
-
-
Low yield in ubiquitination assay:
-
Confirm successful transfection.
-
Ensure efficient cell lysis and protein capture.
-
Optimize the concentration of the proteasome inhibitor.
-
Conclusion
This compound is a valuable tool for studying the targeted degradation of β-catenin. The protocols outlined in these application notes provide a framework for investigating the cellular effects of this molecular glue. For optimal results, it is recommended to perform dose-response and time-course experiments to determine the ideal experimental conditions for your specific cell line and research question.
References
- 1. Covalent Degrader of the Oncogenic Transcription Factor β-Catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrin Regulation of β-Catenin Signaling in Ovarian Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for NRX-103094 in Ubiquitination Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NRX-103094 is a potent small molecule enhancer of the protein-protein interaction (PPI) between β-catenin and its cognate E3 ubiquitin ligase, SCFβ-TrCP. By stabilizing this interaction, this compound facilitates the ubiquitination and subsequent proteasomal degradation of β-catenin. This application note provides detailed protocols for utilizing this compound in in vitro ubiquitination assays to study its effects on β-catenin ubiquitination, particularly of mutant forms often implicated in cancer.
The Wnt/β-catenin signaling pathway is crucial in both embryonic development and adult tissue homeostasis. Its dysregulation is a hallmark of numerous cancers. In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, marking it for recognition by the SCFβ-TrCP E3 ligase complex, which leads to its ubiquitination and degradation. Mutations in β-catenin can impair this recognition, leading to its accumulation and oncogenic signaling. This compound acts as a "molecular glue," enhancing the binding of mutant β-catenin to β-TrCP, thereby restoring its ubiquitination.
Signaling Pathway
The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the mechanism of action for this compound. In the "Wnt OFF" state, the destruction complex phosphorylates β-catenin, leading to its ubiquitination by SCFβ-TrCP and subsequent degradation by the proteasome. In the "Wnt ON" state, this process is inhibited, allowing β-catenin to accumulate and activate target gene transcription. This compound enhances the interaction between (mutant) β-catenin and β-TrCP, promoting its ubiquitination and degradation even in cases where this interaction is impaired.
Caption: Wnt/β-catenin signaling and this compound mechanism.
Data Presentation
The following tables summarize the quantitative data regarding the potency of this compound in enhancing the interaction between various forms of β-catenin peptides and the E3 ligase β-TrCP.
| β-catenin Peptide | This compound EC50 (nM) for Binding Enhancement | Fold Cooperativity | Reference |
| pSer33/S37A | 62 ± 3 | 1000 | |
| pSer33/Ser37 | 457 ± 23 | Not Reported | |
| S33E/S37A (phosphomimetic) | Binds at 40 µM (Kd = 22 nM) | >227 |
Experimental Protocols
In Vitro Ubiquitination Assay for this compound
This protocol is adapted from the methods described in the discovery of this compound and is designed to assess the ability of the compound to enhance the ubiquitination of β-catenin by the SCFβ-TrCP E3 ligase complex.
Materials and Reagents:
-
Enzymes:
-
Human E1 (UBA1)
-
Human E2 (CDC34)
-
SCFβ-TrCP E3 ligase complex
-
-
Substrate:
-
Wild-type or mutant (e.g., S37A) β-catenin protein or peptide
-
-
Ubiquitin:
-
Wild-type ubiquitin
-
-
Compound:
-
This compound (dissolved in DMSO)
-
-
Buffer and other reagents:
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution (100 mM)
-
SDS-PAGE loading buffer
-
DMSO (for control reactions)
-
Deionized water
-
Experimental Workflow:
Caption: Workflow for in vitro ubiquitination assay with this compound.
Procedure:
-
Prepare the Reaction Mixture:
-
On ice, prepare a master mix containing the ubiquitination reaction buffer, E1 enzyme, E2 enzyme, SCFβ-TrCP E3 ligase, and ubiquitin at the desired final concentrations. A typical reaction might contain:
-
50 nM E1
-
200 nM E2
-
200 nM SCFβ-TrCP
-
25 µM Ubiquitin
-
-
Aliquot the master mix into individual reaction tubes.
-
-
Add Substrate and this compound:
-
Add the β-catenin substrate (protein or peptide) to each reaction tube to a final concentration of approximately 400 nM.
-
Add this compound to the desired final concentration (e.g., in a dose-response range from 1 nM to 50 µM). For the negative control, add an equivalent volume of DMSO.
-
Gently mix and pre-incubate the reactions for 10-15 minutes on ice.
-
-
Initiate the Ubiquitination Reaction:
-
Initiate the reaction by adding ATP to a final concentration of 5 mM.
-
Mix gently by flicking the tube.
-
-
Incubation:
-
Incubate the reaction tubes at 37°C for a specified time, typically ranging from 30 to 90 minutes. A time-course experiment can be performed to determine the optimal incubation time.
-
-
Stop the Reaction:
-
Stop the reaction by adding an appropriate volume of SDS-PAGE loading buffer (e.g., 2x or 4x Laemmli buffer).
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Analysis by SDS-PAGE and Western Blotting:
-
Separate the protein samples by SDS-PAGE using a polyacrylamide gel of an appropriate percentage to resolve high molecular weight ubiquitinated species.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Probe the membrane with a primary antibody specific for β-catenin or ubiquitin.
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using a gel documentation system. An increase in high molecular weight smears or distinct bands above the unmodified β-catenin band indicates ubiquitination.
-
Expected Results
Upon successful execution of the protocol, western blot analysis will show a dose-dependent increase in the ubiquitination of β-catenin in the presence of this compound. This will be visualized as a ladder of higher molecular weight bands or a smear above the band corresponding to unmodified β-catenin. The intensity of this ubiquitination signal should be significantly higher in reactions containing this compound compared to the DMSO control, especially when using mutant forms of β-catenin that have a weakened interaction with SCFβ-TrCP.
Troubleshooting
-
No or weak ubiquitination signal:
-
Check the activity of E1, E2, and E3 enzymes.
-
Ensure the ATP is fresh and at the correct concentration.
-
Optimize the incubation time.
-
Verify the integrity of the β-catenin substrate.
-
-
High background in western blot:
-
Optimize blocking conditions and antibody concentrations.
-
Ensure adequate washing steps.
-
-
Inconsistent results:
-
Ensure accurate pipetting of all reagents, especially the compound and enzymes.
-
Maintain consistent incubation times and temperatures.
-
These application notes and protocols provide a framework for investigating the activity of this compound in promoting β-catenin ubiquitination. Researchers can adapt these methods to their specific experimental needs and cell systems.
Application Notes and Protocols: NRX-103094 in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction: NRX-103094 is a potent small molecule categorized as a "molecular glue" that modulates protein-protein interactions. Specifically, it enhances the binding between the oncogenic transcription factor β-catenin and its cognate E3 ubiquitin ligase, SCFβ-TrCP[1][2][3][4][5][6]. Dysregulation of the Wnt/β-catenin signaling pathway is a critical driver in the initiation and progression of numerous cancers[7]. Mutations in β-catenin, particularly at serine residues S33 and S37, can impair its phosphorylation-dependent recognition by β-TrCP, leading to its stabilization, nuclear accumulation, and constitutive activation of downstream target genes involved in cell proliferation and survival. This compound offers a promising therapeutic strategy by promoting the degradation of these stabilized, oncogenic forms of β-catenin[2][8].
These application notes provide a summary of the known mechanism of action of this compound, relevant quantitative data, and detailed protocols for evaluating its efficacy in cancer cell lines.
Mechanism of Action: β-Catenin Degradation Pathway
Under normal physiological conditions (Wnt OFF), β-catenin is phosphorylated by a destruction complex, leading to its recognition by the E3 ligase SCFβ-TrCP and subsequent proteasomal degradation. In the presence of Wnt ligands (Wnt ON), this process is inhibited, allowing β-catenin to accumulate. Mutations in β-catenin can prevent its recognition by SCFβ-TrCP even in the absence of Wnt signaling.
This compound acts by binding to the interface of the β-catenin:β-TrCP complex, thereby stabilizing the interaction, particularly when β-catenin is mutated at Ser37[2][7][8]. This enhanced interaction facilitates the ubiquitination of mutant β-catenin, marking it for degradation by the proteasome and thereby reducing its oncogenic activity[2][8].
Caption: Mechanism of this compound-induced β-catenin degradation.
Quantitative Data
The following table summarizes the reported in vitro potency of this compound in enhancing the interaction between β-catenin peptides and β-TrCP.
| Parameter | Description | Value | Reference |
| EC50 | Half-maximal effective concentration for enhancing the binding of pSer33/Ser37 β-catenin peptide to β-TrCP. | 62 nM | [1][3][4][6] |
| Kd | Dissociation constant for the enhanced binding of pSer33/Ser37 β-catenin peptide to β-TrCP. | 0.6 nM | [1][3][4] |
| EC50 | Half-maximal effective concentration with pSer33/S37A mutant β-catenin peptide. | 62 ± 3 nM | [8] |
| Binding Enhancement | Enhancement of S33E/S37A phosphomimetic peptide binding affinity for β-TrCP in the presence of 40 µM this compound. | From >5 µM to 22 nM | [4][8] |
Experimental Protocols
The following are generalized protocols for assessing the activity of this compound in cancer cell lines. These should be optimized based on the specific cell line and experimental conditions.
Caption: General workflow for evaluating this compound in cancer cells.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., TOV-112D, which has a homozygous S37A β-catenin mutation)
-
Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete growth medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. Ensure the final DMSO concentration is ≤ 0.1% in all wells.
-
Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO only).
-
Incubate for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot a dose-response curve and determine the IC₅₀ value.
-
Protocol 2: Western Blot for β-Catenin Degradation
Objective: To assess the dose- and time-dependent degradation of β-catenin following this compound treatment.
Materials:
-
Cancer cell line cultured in 6-well plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin, anti-p-β-catenin (Ser33/Ser37), anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Lysis:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for different time points (e.g., 6, 12, 24 hours).
-
Wash cells with ice-cold PBS and lyse with 100-200 µL of RIPA buffer.
-
Scrape the cells, transfer to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add ECL substrate.
-
-
Signal Detection:
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity and normalize to the loading control (β-actin).
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for β-Catenin:β-TrCP Interaction
Objective: To confirm that this compound enhances the interaction between β-catenin and β-TrCP in a cellular context.
Materials:
-
Cancer cell line cultured in 10-cm dishes
-
This compound
-
Proteasome inhibitor (e.g., MG132) to prevent degradation of ubiquitinated proteins
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-β-TrCP)
-
Protein A/G magnetic beads
-
Primary antibodies for Western blot (anti-β-catenin, anti-β-TrCP)
Procedure:
-
Cell Treatment and Lysis:
-
Grow cells to 80-90% confluency in 10-cm dishes.
-
Pre-treat cells with MG132 (10 µM) for 2-4 hours to inhibit proteasomal degradation.
-
Treat cells with this compound or vehicle (DMSO) for a specified time (e.g., 6 hours).
-
Lyse the cells with ice-cold Co-IP buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour.
-
Incubate the pre-cleared lysate with the anti-β-TrCP antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads 3-5 times with Co-IP buffer.
-
-
Elution and Western Blot:
-
Elute the bound proteins from the beads by boiling in Laemmli buffer.
-
Analyze the eluates by Western blotting as described in Protocol 2, probing for β-catenin and β-TrCP.
-
An increased amount of co-immunoprecipitated β-catenin in the this compound-treated sample compared to the control indicates an enhanced interaction with β-TrCP.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
Measuring NRX-103094-Induced Protein Degradation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NRX-103094 is a molecular glue that potently enhances the interaction between the E3 ubiquitin ligase β-TrCP and mutant β-catenin, specifically the pSer33/S37A variant, leading to its ubiquitination and subsequent proteasomal degradation.[1][2] This targeted protein degradation (TPD) approach offers a promising therapeutic strategy for cancers driven by mutations that stabilize β-catenin.[3][4] Accurate and robust measurement of this compound-induced β-catenin degradation is critical for its preclinical and clinical development.
These application notes provide detailed protocols for key experimental techniques to quantify the degradation of β-catenin induced by this compound. The described methods include Western blotting for direct measurement of protein levels, cycloheximide chase assays to determine protein half-life, mass spectrometry for in-depth analysis of ubiquitination, and luciferase reporter assays for functional readout of β-catenin signaling.
Core Techniques and Protocols
A variety of methods can be employed to measure the degradation of a target protein.[5] The selection of a specific technique will depend on the experimental goals, available resources, and the desired level of detail.
Key Quantitative Parameters in Targeted Protein Degradation
| Parameter | Description | Typical Assay |
| DC₅₀ | The concentration of the degrader required to induce 50% degradation of the target protein at a specific time point. | Western Blot, In-Cell Western, ELISA |
| Dₘₐₓ | The maximum percentage of protein degradation achieved at a specific time point. | Western Blot, In-Cell Western, ELISA |
| t₁/₂ | The time required for the concentration of the target protein to decrease by half. | Cycloheximide Chase Assay |
| Ubiquitination | The attachment of ubiquitin to the target protein, marking it for degradation. | Mass Spectrometry, Immunoprecipitation-Western Blot |
Western Blotting for Quantifying β-Catenin Degradation
Western blotting is a fundamental technique to directly visualize and quantify the reduction in β-catenin protein levels following treatment with this compound.[6]
Experimental Workflow for Western Blotting
References
- 1. researchgate.net [researchgate.net]
- 2. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. beta-Trcp couples beta-catenin phosphorylation-degradation and regulates Xenopus axis formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of β-Catenin Signaling Components in Colon Cancer Cell Lines, Tissue Sections, and Microdissected Tumor Cells using Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NRX-103094: A Molecular Glue for Targeted β-catenin Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
NRX-103094 is a potent small molecule that functions as a "molecular glue," enhancing the interaction between the E3 ubiquitin ligase substrate receptor β-TrCP and β-catenin.[1][2][3][4][5] This enhanced binding leads to the ubiquitylation and subsequent proteasomal degradation of β-catenin.[2] Dysregulation of the Wnt/β-catenin signaling pathway is a hallmark of many cancers, making targeted degradation of β-catenin a promising therapeutic strategy.[6][7][8] While extensive in vitro data characterize the biochemical activity of this compound, publically available reports on its direct application in in vivo animal models are currently limited.
This document provides a comprehensive overview of the in vitro activity of this compound and presents a detailed, hypothetical protocol for its in vivo application based on formulation guidelines for the closely related and more potent analog, NRX-252114.[2][5] These notes are intended to serve as a foundational resource for researchers designing and conducting preclinical studies with this compound and similar molecules.
Mechanism of Action: Enhancing β-catenin Degradation
This compound acts by stabilizing the interaction between β-catenin and β-TrCP, a component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex.[1][4] Specifically, it enhances the binding of phosphorylated β-catenin (at Ser33/Ser37) to β-TrCP.[1][9] This increased affinity facilitates the transfer of ubiquitin to β-catenin, marking it for degradation by the 26S proteasome.[2] The molecule has been shown to be particularly effective in enhancing the binding of mutant forms of β-catenin (e.g., S37A) to β-TrCP.[9]
Data Presentation
In Vitro Activity of this compound
The following table summarizes the key quantitative data for the in vitro activity of this compound.
| Parameter | Substrate | Value | Reference |
| EC50 | pSer33/Ser37 β-catenin peptide binding to β-TrCP | 62 nM | [1][3][5] |
| Kd | pSer33/Ser37 β-catenin peptide binding to β-TrCP | 0.6 nM | [1][3][5] |
| EC50 | pSer33/Ser37 β-catenin peptide | 457 nM | [1][9] |
| Binding Affinity Enhancement | S33E/S37A phosphomimetic peptide to β-TrCP (in the presence of 40 µM this compound) | from >5 µM to 22 nM | [1][9] |
| Cooperativity | pSer33/S37A β-catenin peptide binding to β-TrCP | ~1000-fold | [9] |
Experimental Protocols
In Vitro Ubiquitylation Assay
This protocol is designed to assess the ability of this compound to enhance the ubiquitylation of β-catenin in vitro.
Materials:
-
Recombinant human SCFβ-TrCP E3 ligase complex
-
Recombinant human E1 (UBE1) and E2 (UbcH5c) enzymes
-
Recombinant human ubiquitin
-
Fluorescently labeled β-catenin peptide (e.g., residues 17-60 with S33/S37 phosphorylation or mutations)
-
This compound
-
Ubiquitylation reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 2 mM ATP, 0.1 mg/mL BSA)
-
SDS-PAGE gels and immunoblotting reagents
-
Anti-β-catenin antibody
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Set up ubiquitylation reactions in a total volume of 20-50 µL. A typical reaction mixture would contain:
-
50 nM E1 enzyme
-
200 nM E2 enzyme
-
10 µM Ubiquitin
-
50 nM SCFβ-TrCP
-
1-4 µM fluorescently labeled β-catenin peptide
-
Varying concentrations of this compound (e.g., 0-50 µM)
-
-
Initiate the reaction by adding ATP.
-
Incubate the reactions at 30°C for 1-2 hours.
-
Stop the reactions by adding SDS-PAGE loading buffer.
-
Resolve the reaction products by SDS-PAGE.
-
Analyze the gel using a fluorescence scanner to detect the ubiquitylated β-catenin peptide. Alternatively, perform a Western blot using an anti-β-catenin antibody.
Hypothetical In Vivo Protocol for Animal Models
Disclaimer: The following protocol is hypothetical and based on the formulation of the analog NRX-252114.[2] It should be optimized for this compound and the specific animal model used.
Objective: To evaluate the in vivo efficacy of this compound in a relevant animal model (e.g., a xenograft model of colorectal cancer with a β-catenin mutation).
Animal Model:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Subcutaneously implanted with a human cancer cell line harboring a relevant β-catenin mutation (e.g., S37A).
Drug Formulation (based on NRX-252114): [2]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a 1 mL working solution, sequentially add and mix the following:
-
100 µL of the DMSO stock solution
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of saline
-
-
This yields a 2.5 mg/mL suspension. The working solution should be prepared fresh daily.
Dosing and Administration:
-
Route of Administration: Oral gavage or intraperitoneal (IP) injection.[2]
-
Dosage: A dose-ranging study should be performed. A starting point could be 10-50 mg/kg, administered once or twice daily.
-
Control Group: Administer the vehicle solution to a control group of animals.
Experimental Workflow:
-
Implant tumor cells into the flanks of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle according to the predetermined schedule.
-
Monitor tumor growth by caliper measurements 2-3 times per week.
-
Monitor animal body weight and general health.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Pharmacodynamic (PD) Analysis: Collect tumor tissue at various time points after the last dose to analyze β-catenin levels by Western blot or immunohistochemistry.
-
Pharmacokinetic (PK) Analysis: Collect blood samples at different time points after dosing to determine the plasma concentration of this compound.
Conclusion
This compound is a valuable research tool for studying the targeted degradation of β-catenin. The provided in vitro protocols and quantitative data offer a solid basis for its laboratory use. The hypothetical in vivo protocol, adapted from a closely related compound, provides a strategic starting point for researchers aiming to translate the potent in vitro activity of this compound into animal models of disease. As with any preclinical study, careful optimization of dosing, formulation, and animal models will be critical for success.
References
- 1. | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Programmable protein degraders enable selective knockdown of pathogenic β-catenin subpopulations in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. drughunter.com [drughunter.com]
- 6. parabilismed.com [parabilismed.com]
- 7. Direct targeting of β-catenin by a small molecule stimulates proteasomal degradation and suppresses oncogenic Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apigenin-induced lysosomal degradation of β-catenin in Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
NRX-103094 dosage and administration for research
For Research Use Only
These application notes provide detailed information and protocols for the research use of NRX-103094, a potent molecular glue that enhances the interaction between β-catenin and its cognate E3 ligase, SCFβ-TrCP.
Introduction
This compound is a small molecule enhancer of the protein-protein interaction (PPI) between β-catenin and the F-box protein β-TrCP, a component of the SCF E3 ubiquitin ligase complex.[1][2] By stabilizing this interaction, this compound promotes the ubiquitylation and subsequent proteasomal degradation of β-catenin.[2] This is particularly relevant for certain mutations in β-catenin, commonly found in various cancers, that impair its recognition by β-TrCP, leading to its accumulation and oncogenic signaling.[3] this compound offers a promising tool for studying the Wnt/β-catenin signaling pathway and exploring therapeutic strategies against cancers driven by mutant β-catenin.[4]
Mechanism of Action
This compound acts as a "molecular glue," fitting into the interface between β-catenin and β-TrCP to enhance their binding affinity.[2][4] This is especially effective for β-catenin mutants where phosphorylation at key serine residues (S33 and S37) is altered, which would normally signal for its ubiquitylation.[3] this compound compensates for this lack of phosphorylation, thereby restoring the recognition of mutant β-catenin by the SCFβ-TrCP E3 ligase.[3]
Below is a diagram illustrating the signaling pathway and the mechanism of action of this compound.
Quantitative Data
The following table summarizes the in vitro efficacy of this compound in enhancing the interaction between β-catenin peptides and β-TrCP.
| Parameter | β-catenin Peptide | Value | Reference |
| EC50 | pSer33/Ser37 | 457 ± 23 nM | [3] |
| EC50 | pSer33/S37A | 62 ± 3 nM | [3] |
| Kd | pSer33/Ser37 | 0.6 nM | [1] |
| Binding Affinity Enhancement | S33E/S37A | From >5 μM to 22 nM (with 40 μM this compound) | [1][3] |
Experimental Protocols
4.1. In Vitro β-catenin Ubiquitylation Assay
This protocol is designed to assess the ability of this compound to promote the ubiquitylation of mutant β-catenin in vitro.
Materials:
-
Fluorescently-labeled β-catenin peptide (e.g., residues 17-60 with S33E/S37A mutations)
-
Recombinant SCFβ-TrCP E3 ligase complex
-
Ubiquitin activating enzyme (E1)
-
Ubiquitin conjugating enzyme (E2, e.g., UbcH5c)
-
Ubiquitin
-
ATP
-
This compound (dissolved in DMSO)
-
Ubiquitylation buffer (25 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 2 mM DTT)
-
SDS-PAGE gels and immunoblotting reagents
-
Antibody against the fluorescent label or β-catenin
Procedure:
-
Prepare the ubiquitylation reaction mixture in the ubiquitylation buffer containing E1, E2, ubiquitin, and ATP.
-
Add the fluorescently-labeled β-catenin peptide to the reaction mixture.
-
Add this compound at various concentrations (e.g., 0-20 μM). An equivalent volume of DMSO should be used as a vehicle control.[1][3]
-
Initiate the reaction by adding the SCFβ-TrCP E3 ligase complex.
-
Incubate the reaction at 30°C for a specified time course (e.g., 0-60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Resolve the reaction products by SDS-PAGE.
-
Analyze the ubiquitylation of the β-catenin peptide by immunoblotting with an appropriate antibody. Increased high molecular weight bands corresponding to poly-ubiquitylated peptide will indicate the activity of this compound.
References
Application Note: Detection of NRX-103094-Induced β-catenin Degradation by Western Blot
Introduction
β-catenin is a crucial protein involved in both cell-cell adhesion and as a transcriptional coactivator in the Wnt signaling pathway.[1][2] The stability of β-catenin is tightly regulated by a multi-protein "destruction complex," which includes Axin, Adenomatous Polyposis Coli (APC), GSK-3, and CK1.[3][4][5] In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination by the E3 ligase β-TrCP and subsequent degradation by the proteasome.[3][4][6] Dysregulation of β-catenin degradation is a hallmark of many cancers.[5][7] NRX-103094 is a small molecule that has been shown to potentiate the ubiquitylation of mutant β-catenin, suggesting it enhances the interaction between β-catenin and its E3 ligase, β-TrCP, thereby promoting its degradation.[8] This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the degradation of β-catenin in response to treatment with this compound.
Principle
Western blotting is a widely used technique to detect specific proteins in a sample.[9] The workflow involves separating proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferring the separated proteins to a solid membrane (e.g., PVDF or nitrocellulose), and then probing the membrane with antibodies specific to the protein of interest.[10][11] In this application, cells are treated with this compound to induce β-catenin degradation. Cell lysates are then prepared and subjected to Western blot analysis using an antibody that specifically recognizes β-catenin. A decrease in the intensity of the β-catenin band in treated samples compared to untreated controls indicates compound-induced degradation. A loading control, such as GAPDH or β-actin, is used to ensure equal protein loading across all lanes for accurate quantification.[12]
Wnt/β-catenin Signaling Pathway
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the role of the destruction complex in β-catenin degradation.
Caption: Wnt/β-catenin signaling pathway.
Experimental Workflow for Western Blot
The diagram below outlines the major steps involved in the Western blot protocol for detecting β-catenin degradation.
Caption: Western blot experimental workflow.
Detailed Protocol
Materials and Reagents
-
Cell culture reagents (media, FBS, antibiotics)
-
Cell line expressing β-catenin (e.g., HEK293, HCT116)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[13]
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-20% precast polyacrylamide gels)[16]
-
SDS-PAGE running buffer
-
Transfer buffer
-
Polyvinylidene difluoride (PVDF) membrane[11]
-
Methanol
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Tris-buffered saline with Tween-20 (TBST)
-
Primary antibody: Rabbit anti-β-catenin
-
Primary antibody: Mouse anti-GAPDH or anti-β-actin (loading control)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Chemiluminescence imaging system
Procedure
-
Cell Culture and Treatment: a. Plate cells at a desired density and allow them to adhere overnight. b. Treat cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 6, 12, 24 hours).
-
Cell Lysis and Protein Extraction: a. After treatment, wash the cells twice with ice-cold PBS.[13] b. Add ice-cold lysis buffer containing protease and phosphatase inhibitors to the plate.[13] c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13] f. Transfer the supernatant (total protein extract) to a new pre-chilled tube.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.[14][15] b. Normalize the concentration of all samples with lysis buffer.
-
Sample Preparation for SDS-PAGE: a. To 15-30 µg of protein, add 4x Laemmli sample buffer. b. Boil the samples at 95-100°C for 5 minutes to denature the proteins.[18]
-
SDS-PAGE: a. Load the denatured protein samples and a molecular weight marker into the wells of an SDS-PAGE gel.[18] b. Run the gel in SDS-PAGE running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.[16]
-
Protein Transfer: a. Activate the PVDF membrane by incubating it in methanol for 30 seconds, followed by a brief wash in deionized water and then equilibration in transfer buffer.[11] b. Assemble the transfer sandwich (filter paper, gel, PVDF membrane, filter paper) and perform the protein transfer using a wet or semi-dry transfer system.[10][11][19]
-
Immunoblotting: a. After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody against β-catenin (diluted in blocking buffer) overnight at 4°C with gentle shaking.[1][20] c. Wash the membrane three times for 10 minutes each with TBST.[21] d. Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
-
Detection and Analysis: a. Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane with the substrate.[17] b. Capture the chemiluminescent signal using an imaging system.[22] c. To probe for the loading control, the membrane can be stripped and re-probed with the anti-GAPDH or anti-β-actin antibody, following steps 7b through 8b. d. Quantify the band intensities using densitometry software (e.g., ImageJ).[12][23] Normalize the β-catenin band intensity to the corresponding loading control band intensity.
Data Presentation
The quantitative data obtained from the densitometric analysis can be summarized in a table as follows:
| Treatment Group | This compound Conc. (µM) | β-catenin Intensity (Arbitrary Units) | Loading Control Intensity (Arbitrary Units) | Normalized β-catenin Level | % β-catenin Degradation |
| Vehicle Control | 0 | 12500 | 13000 | 0.96 | 0% |
| Treatment 1 | 1 | 9800 | 12800 | 0.77 | 20% |
| Treatment 2 | 5 | 6500 | 13100 | 0.50 | 48% |
| Treatment 3 | 10 | 3100 | 12900 | 0.24 | 75% |
This protocol provides a reliable method for assessing the efficacy of this compound in promoting the degradation of β-catenin. By following these detailed steps, researchers can obtain quantitative data on the dose-dependent effects of the compound. The visualization of the signaling pathway and experimental workflow aids in understanding the mechanism of action and the experimental design. This Western blot application is a valuable tool for drug development professionals and scientists studying Wnt signaling and cancer biology.
References
- 1. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocare.net [biocare.net]
- 3. The β-Catenin Destruction Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The β-catenin destruction complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular regulation and pharmacological targeting of the β‐catenin destruction complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactome | Degradation of beta-catenin by the destruction complex [reactome.org]
- 7. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemiluminescent Western Blotting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Western Blot Transfer Methods | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. Guide to western blot quantification | Abcam [abcam.com]
- 13. WB蛋白制备-免疫印迹样品制备方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 14. licorbio.com [licorbio.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. SDS-PAGE Protocol | Rockland [rockland.com]
- 17. sinobiological.com [sinobiological.com]
- 18. neobiotechnologies.com [neobiotechnologies.com]
- 19. cytivalifesciences.com [cytivalifesciences.com]
- 20. beta-Catenin Antibody (#9562) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 21. pubcompare.ai [pubcompare.ai]
- 22. azurebiosystems.com [azurebiosystems.com]
- 23. Chemiluminescent Western blotting [jacksonimmuno.com]
Application Notes and Protocols for NRX-103094 in Co-Immunoprecipitation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NRX-103094 is a potent small molecule modulator, otherwise known as a "molecular glue," designed to enhance the protein-protein interaction (PPI) between β-catenin and its cognate E3 ubiquitin ligase, SCFβ-TrCP.[1][2][3][4] This enhanced interaction facilitates the ubiquitination and subsequent proteasomal degradation of β-catenin.[5] These application notes provide detailed protocols for utilizing this compound in co-immunoprecipitation (co-IP) assays to study and validate this enhanced interaction, a critical step in the development of novel therapeutics targeting the Wnt/β-catenin signaling pathway.
Mechanism of Action
This compound acts by binding to the interface of the β-catenin and β-TrCP complex, effectively increasing the binding affinity between the two proteins.[1] This is particularly effective for certain mutant forms of β-catenin (e.g., S37A) that otherwise exhibit impaired binding to β-TrCP, leading to their stabilization and oncogenic activity.[6] By promoting the ubiquitination and degradation of these stabilized mutants, this compound offers a promising strategy for targeting cancers driven by aberrant Wnt/β-catenin signaling.
Quantitative Data Summary
The following table summarizes the quantitative data for this compound and its analogs in enhancing the β-catenin:β-TrCP interaction.
| Compound | β-Catenin Form | Parameter | Value | Reference |
| This compound | pSer33/Ser37 | EC50 | 62 nM | [1][3] |
| This compound | pSer33/Ser37 | Kd | 0.6 nM | [1][3] |
| This compound | pSer33/S37A | EC50 | 62 ± 3 nM | [6] |
| This compound | S33E/S37A (phosphomimetic) | Binding Affinity Enhancement | >5 μM to 22 nM (in the presence of 40 μM this compound) | [3][6] |
| NRX-252114 | pSer33/S37A | EC50 | 6.5 ± 0.3 nM | [7] |
| NRX-252114 | pSer33/S37A | Kd | 0.4 nM | [7] |
Signaling Pathway
The diagram below illustrates the canonical β-catenin degradation pathway and the role of this compound as a molecular glue. In the absence of a Wnt signal, a destruction complex composed of Axin, APC, CK1, and GSK3β phosphorylates β-catenin, marking it for recognition by the SCFβ-TrCP E3 ubiquitin ligase, leading to its ubiquitination and proteasomal degradation. This compound enhances the interaction between phosphorylated (or phosphomimetic mutant) β-catenin and β-TrCP, thereby promoting its degradation.
Caption: β-catenin degradation pathway enhanced by this compound.
Experimental Protocols
Co-Immunoprecipitation Protocol to Validate this compound-Mediated Interaction
This protocol is designed to demonstrate the enhanced interaction between β-catenin and β-TrCP in the presence of this compound.
Materials:
-
Cell line expressing β-catenin and β-TrCP (e.g., HEK293T, or a cancer cell line with a relevant β-catenin mutation like TOV-112D (S37A))
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors just before use.
-
Antibody against β-catenin (for immunoprecipitation)
-
Antibody against β-TrCP (for western blot detection)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
SDS-PAGE gels and western blotting reagents
Experimental Workflow Diagram:
Caption: Co-immunoprecipitation workflow for this compound.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Treat cells with the desired concentration of this compound (a starting concentration of 10 µM is recommended) or an equivalent volume of DMSO (vehicle control) for 4-6 hours.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold Co-IP Lysis Buffer and incubate on ice for 20 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new tube. Determine the protein concentration.
-
-
Pre-clearing:
-
To reduce non-specific binding, add 20 µL of Protein A/G magnetic beads to 1 mg of cell lysate.
-
Incubate with rotation for 1 hour at 4°C.
-
Pellet the beads using a magnetic stand and transfer the pre-cleared lysate to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of anti-β-catenin antibody or an equivalent amount of isotype control IgG.
-
Incubate with gentle rotation overnight at 4°C.
-
-
Immune Complex Capture:
-
Add 30 µL of Protein A/G magnetic beads to each immunoprecipitation reaction.
-
Incubate with rotation for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Co-IP Wash Buffer. After the final wash, remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in 30-50 µL of 2x SDS-PAGE sample buffer.
-
Boil the samples for 5-10 minutes to elute the proteins.
-
Pellet the beads and transfer the supernatant (eluate) to a new tube.
-
-
Analysis:
-
Resolve the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-β-TrCP antibody to detect the co-immunoprecipitated protein.
-
As a positive control, probe a separate blot of the input lysates for both β-catenin and β-TrCP to confirm their presence.
-
Expected Results:
A successful experiment will show a significantly stronger band for β-TrCP in the sample treated with this compound and immunoprecipitated with the anti-β-catenin antibody, compared to the DMSO-treated control. The isotype control IgG lane should show no or a very faint band for β-TrCP, confirming the specificity of the interaction.
Controls:
-
Vehicle Control: Treat cells with DMSO to establish the baseline interaction between β-catenin and β-TrCP.
-
Isotype Control: Use a non-specific IgG of the same isotype as the primary antibody to control for non-specific binding to the beads and antibody.
-
Input Control: Run a small fraction of the total cell lysate on the gel to verify the expression of both β-catenin and β-TrCP in the cells.
Troubleshooting:
-
High Background: Increase the number of washes or the stringency of the wash buffer (e.g., by increasing the salt concentration). Ensure adequate pre-clearing of the lysate.
-
No or Weak Signal: Optimize the concentration of this compound and the treatment time. Ensure the antibodies are validated for co-IP. Confirm the expression of both proteins in the cell line used. The protein-protein interaction may be transient; consider cross-linking strategies if necessary.
References
- 1. The SCFβ-TRCP E3 ubiquitin ligase complex targets Lipin1 for ubiquitination and degradation to promote hepatic lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 3. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 6. The SCFβ-TRCP E3 ubiquitin ligase complex targets Lipin1 for ubiquitination and degradation to promote hepatic lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
Application Note: Flow Cytometry Analysis of Cells Treated with NRX-103094
For Researchers, Scientists, and Drug Development Professionals
Introduction
NRX-103094 is a potent small molecule that functions as a "molecular glue," enhancing the interaction between β-catenin and its cognate E3 ligase, SCFβ-TrCP.[1][2][3] This enhanced interaction leads to the ubiquitination and subsequent proteasomal degradation of β-catenin. The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. By promoting the degradation of β-catenin, this compound offers a promising therapeutic strategy for cancers dependent on this pathway.
This application note provides detailed protocols for analyzing the cellular effects of this compound treatment using flow cytometry, a powerful technique for single-cell analysis. The primary applications covered are the assessment of apoptosis (programmed cell death) and the analysis of cell cycle distribution, both of which are expected outcomes of β-catenin degradation in cancer cells.
Mechanism of Action of this compound
This compound acts as a molecular glue to stabilize the interaction between β-catenin and β-TrCP, a key component of the SCF E3 ubiquitin ligase complex. This leads to increased ubiquitination and subsequent degradation of β-catenin by the proteasome, thereby inhibiting the Wnt/β-catenin signaling pathway.
Caption: Signaling pathway of Wnt/β-catenin and the mechanism of this compound.
Data Presentation
The following tables summarize representative quantitative data obtained from flow cytometry analysis of a human colorectal cancer cell line (e.g., SW480) treated with this compound for 48 hours.
Table 1: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining
| Treatment | Concentration (nM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle (DMSO) | 0 | 94.8 ± 1.2 | 3.1 ± 0.8 | 2.1 ± 0.5 |
| This compound | 100 | 80.5 ± 2.5 | 12.3 ± 1.9 | 7.2 ± 1.1 |
| This compound | 500 | 65.2 ± 3.1 | 23.7 ± 2.4 | 11.1 ± 1.8 |
Data are presented as mean ± standard deviation from three independent experiments. The data for the treated groups are based on the observed effects of β-catenin knockdown in SW480 cells, where the apoptosis rate increased from ~5% to ~19%.[4][5][6]
Table 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
| Treatment | Concentration (nM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (DMSO) | 0 | 55.3 ± 2.1 | 28.9 ± 1.5 | 15.8 ± 1.2 |
| This compound | 100 | 68.7 ± 2.8 | 19.5 ± 1.8 | 11.8 ± 1.0 |
| This compound | 500 | 75.1 ± 3.3 | 14.2 ± 1.4 | 10.7 ± 0.9 |
Data are presented as mean ± standard deviation from three independent experiments. The data are representative of the expected G0/G1 arrest upon inhibition of the Wnt/β-catenin pathway.
Experimental Protocols
Experimental Workflow
Caption: Experimental workflow for flow cytometry analysis.
Protocol 1: Cell Culture and Treatment
-
Cell Line: Culture a human colorectal cancer cell line with an active Wnt/β-catenin pathway (e.g., SW480, HCT116) in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 100 nM, 500 nM). Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the solvent used for the drug.
-
Incubation: Replace the medium in the wells with the medium containing this compound or vehicle control and incubate for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: Apoptosis Analysis using Annexin V and Propidium Iodide (PI)
This protocol is for the detection of apoptosis by staining for phosphatidylserine externalization (Annexin V) and plasma membrane integrity (PI).
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
FACS tubes
Procedure:
-
Harvest Cells:
-
For adherent cells, gently detach the cells using trypsin-EDTA.
-
Collect all cells, including those in the supernatant (which may contain apoptotic cells), by centrifugation at 300 x g for 5 minutes.
-
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (1 mg/mL stock).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI)
This protocol is for the analysis of cell cycle distribution based on DNA content.
Materials:
-
Propidium Iodide (PI)
-
RNase A
-
70% Ethanol (ice-cold)
-
Phosphate-Buffered Saline (PBS)
-
FACS tubes
Procedure:
-
Harvest Cells:
-
Harvest approximately 1-2 x 10^6 cells per sample by centrifugation at 300 x g for 5 minutes.
-
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in 500 µL of PI/RNase staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel to properly resolve the G0/G1, S, and G2/M peaks.
-
Gate on single cells to exclude doublets and aggregates.
-
Troubleshooting
-
High background in apoptosis assay: Ensure gentle cell handling to prevent mechanical damage. Titrate Annexin V and PI concentrations if necessary.
-
Poor resolution in cell cycle analysis: Ensure complete fixation and adequate RNase treatment. Use doublet discrimination gating during analysis.
-
Inconsistent results: Maintain consistency in cell numbers, reagent concentrations, and incubation times across all samples and experiments.
Conclusion
The protocols described in this application note provide a robust framework for assessing the cellular consequences of treating cancer cells with this compound. By quantifying the induction of apoptosis and alterations in the cell cycle, researchers can effectively characterize the cytostatic and cytotoxic effects of this novel β-catenin degrader, providing valuable insights for preclinical and clinical development.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Wnt/β-catenin signaling pathway is involved in induction of apoptosis by oridonin in colon cancer COLO205 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wnt/β-catenin signaling pathway is involved in induction of apoptosis by oridonin in colon cancer COLO205 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knockdown of β-catenin by siRNA influences proliferation, apoptosis and invasion of the colon cancer cell line SW480 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knockdown of β-catenin by siRNA influences proliferation, apoptosis and invasion of the colon cancer cell line SW480 [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
Application Note: Genome-Wide CRISPR Screening to Identify Synergistic Partners for NRX-103094, a Novel Wnt/β-catenin Pathway Modulator
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation and differentiation, and its aberrant activation is a hallmark of numerous cancers.[1][2][3] Small molecule inhibitors targeting this pathway represent a promising therapeutic strategy.[1][3] NRX-103094 is a novel molecular glue that enhances the interaction between β-catenin and its E3 ligase, β-TrCP, promoting the degradation of mutant β-catenin.[4][5] Specifically, it shows high potency in enhancing the binding of S37A mutant β-catenin to β-TrCP, a common oncogenic mutation that prevents normal degradation.[4]
While single-agent therapies can be effective, identifying synergistic drug combinations can enhance therapeutic efficacy and overcome potential resistance mechanisms.[6][7][8] CRISPR-Cas9 genome-wide screening is a powerful technology for systematically identifying genes that modulate drug response.[9][10][11][12] By creating a pooled library of cells with single-gene knockouts, researchers can identify which genetic perturbations sensitize cells to a drug of interest, revealing "synthetic lethal" interactions.[13][14][15][16] This application note provides a detailed protocol for a negative selection (dropout) CRISPR screen to identify genes that synergize with this compound in a cancer cell line harboring a β-catenin S37A mutation.
Signaling Pathway and Drug Mechanism
This compound acts within the Wnt/β-catenin signaling cascade. In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, marking it for ubiquitination by the SCFβ-TrCP E3 ligase and subsequent proteasomal degradation. Mutations at key serine residues, such as S37, can prevent this phosphorylation, leading to β-catenin accumulation, nuclear translocation, and activation of oncogenic gene transcription. This compound acts as a molecular glue, stabilizing the interaction between the mutated (pSer33/S37A) β-catenin and β-TrCP, thereby restoring its degradation.[4]
References
- 1. Wnt/β-catenin Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of beta-Catenin Signaling [chemdiv.com]
- 3. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. Synergistic drug combinations for cancer identified in a CRISPR screen for pairwise genetic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CRISPR-Cas System Is an Effective Tool for Identifying Drug Combinations That Provide Synergistic Therapeutic Potential in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 10. broadinstitute.org [broadinstitute.org]
- 11. Next-Generation Sequencing of Genome-Wide CRISPR Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. synthego.com [synthego.com]
- 13. CRISPR Screens in Synthetic Lethality and Combinatorial Therapies for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. Genome-wide CRISPR screen reveals the synthetic lethality between BCL2L1 inhibition and radiotherapy | Life Science Alliance [life-science-alliance.org]
Troubleshooting & Optimization
Troubleshooting Insolubility of NRX-103094: A Technical Guide
For researchers and drug development professionals utilizing NRX-103094, achieving complete solubilization is critical for experimental success. This guide provides troubleshooting strategies and answers to frequently asked questions regarding this compound insolubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The most commonly recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1][2] It has been reported to solubilize this compound at a concentration of 50 mg/mL (99.35 mM), although this may require sonication.[1] Dimethylformamide (DMF) is also cited as a potential solvent.[2]
Q2: I'm still seeing precipitation or incomplete dissolution in DMSO. What should I do?
A2: If you are experiencing issues with solubility in DMSO, consider the following troubleshooting steps:
-
Use fresh, high-quality DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[1] Water contamination can significantly decrease the solubility of many compounds. Always use newly opened or properly stored anhydrous DMSO.
-
Apply sonication: As recommended by suppliers, ultrasonic treatment can aid in the dissolution of this compound.[1] Ensure your sample is securely sealed and sonicate in a water bath until the solution clears.
-
Gentle warming: Gentle warming (e.g., to 37°C) can sometimes improve solubility. However, be cautious and monitor for any signs of compound degradation. It is advisable to test the stability of this compound at elevated temperatures before proceeding with this method for your experiments.
Q3: Are there any alternative solvents to DMSO?
A3: While DMSO is the primary recommendation, DMF is also suggested as a solvent.[2] For a related compound, NRX-252114, solubility in ethanol has been reported at up to 10 mM. The suitability of ethanol for this compound would need to be experimentally determined. When switching to a new solvent, it is crucial to perform small-scale solubility tests first.
Data Presentation: this compound Solubility
| Solvent | Reported Concentration | Notes |
| DMSO | 50 mg/mL (99.35 mM) | Ultrasonic treatment is recommended.[1] The hygroscopic nature of DMSO can affect solubility.[1] |
| DMF | Soluble | Specific concentration not detailed.[2] |
Experimental Protocols
Protocol for Solubilizing this compound in DMSO
-
Preparation: Weigh the desired amount of this compound powder in a sterile, sealable vial.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration.
-
Initial Mixing: Vortex the vial for 30-60 seconds to suspend the compound.
-
Sonication: Place the vial in a sonicator water bath. Sonicate in short bursts (e.g., 5-10 minutes) and visually inspect for dissolution. Repeat as necessary until the solution is clear.
-
Storage: Once fully dissolved, store the stock solution as recommended. For long-term storage, -20°C (for up to one month) or -80°C (for up to six months) is advised.[1][3] It is best practice to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3]
Mandatory Visualizations
Signaling Pathway
This compound acts as a "molecular glue" to enhance the interaction between β-catenin and its E3 ligase, SCFβ-TrCP.[1][2][4] This enhanced binding promotes the ubiquitylation and subsequent proteasomal degradation of β-catenin.
Caption: Mechanism of this compound action.
Experimental Workflow
The following workflow provides a logical approach to troubleshooting insolubility issues with this compound.
References
Technical Support Center: NRX-103094 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with the novel selective Kinase Alpha inhibitor, NRX-103094.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of Kinase Alpha, a critical component of the MAPK/ERK signaling pathway. By binding to the ATP-binding pocket of Kinase Alpha, this compound prevents its phosphorylation and subsequent activation of downstream targets.
Q2: What is the recommended solvent and storage condition for this compound?
A2: For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution of 10-50 mM. This stock solution should be stored at -20°C or -80°C and be protected from light. For in vivo studies, the optimal vehicle for administration should be determined empirically, but common starting points include a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
Q3: How can I confirm that this compound is active in my cell line?
A3: The most direct method to confirm the activity of this compound is to perform a Western blot analysis. You should observe a dose-dependent decrease in the phosphorylation of downstream targets of Kinase Alpha, such as MEK1/2 and ERK1/2, upon treatment with this compound.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Kinase Alpha Activity
If you are observing variability or a complete lack of inhibitory effect from this compound in your experiments, consider the following troubleshooting steps.
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure that this compound has been stored correctly and has not undergone multiple freeze-thaw cycles, which can degrade the compound.
-
Confirm Solubility: After dilution in your cell culture medium, visually inspect the solution for any precipitation of the compound. If precipitation is observed, consider lowering the final concentration or using a different formulation.
-
Check Cell Line Responsiveness: Confirm that your chosen cell line expresses Kinase Alpha and that the MAPK/ERK pathway is active. You can do this by running a baseline Western blot to check for phosphorylated ERK.
-
Optimize Treatment Duration and Concentration: It is possible that the concentration range or the incubation time is not optimal for your specific cell line. Perform a dose-response and time-course experiment to determine the optimal conditions.
Issue 2: High Cellular Toxicity or Off-Target Effects
If you are observing significant cell death or unexpected cellular phenotypes that are inconsistent with the inhibition of the Kinase Alpha pathway, you may be encountering off-target effects or compound toxicity.
Troubleshooting Steps:
-
Perform a Dose-Response Cytotoxicity Assay: Use a lower concentration range of this compound to identify a non-toxic working concentration. Assays such as MTT or a live/dead cell stain can be used.
-
Include a Rescue Experiment: To confirm that the observed phenotype is due to the inhibition of Kinase Alpha, attempt to "rescue" the effect by introducing a constitutively active form of a downstream effector.
-
Use a Structurally Unrelated Kinase Alpha Inhibitor: If possible, compare the effects of this compound with another known Kinase Alpha inhibitor that has a different chemical scaffold. This can help differentiate on-target from off-target effects.
Experimental Protocols & Data
Protocol: Western Blot for Phospho-ERK1/2 Inhibition
-
Cell Seeding: Seed 1-2 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the medium with a serum-free medium and incubate for 12-24 hours to reduce basal pathway activation.
-
This compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 0.1, 1, 10, 100, 1000 nM) for 2-4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then probe with primary antibodies against phospho-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH). Subsequently, incubate with the appropriate secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Table 1: In Vitro Kinase Assay - this compound Inhibition of Kinase Alpha
| Concentration (nM) | % Inhibition | IC50 (nM) |
| 1 | 15.2 | \multirow{5}{*}{25.4} |
| 10 | 45.8 | |
| 25 | 51.2 | |
| 50 | 78.6 | |
| 100 | 95.3 |
Table 2: Cell Viability (MTT Assay) - 72h this compound Treatment
| Cell Line | IC50 (µM) |
| Cell Line A (Kinase Alpha Dependent) | 0.5 |
| Cell Line B (Kinase Alpha Independent) | > 50 |
Visualizations
Caption: Simplified MAPK/ERK signaling pathway showing the inhibitory action of this compound on Kinase Alpha.
Caption: General experimental workflow for the preclinical evaluation of this compound.
Caption: A decision tree for troubleshooting inconsistent results in this compound experiments.
Improving the stability of NRX-103094 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of NRX-103094 in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitate. What should I do?
A1: Cloudiness or precipitation in your this compound solution can be due to several factors, primarily related to solubility limits and temperature effects. Here are some troubleshooting steps:
-
Sonication: Gently sonicate the solution to aid dissolution. As noted by suppliers, ultrasonic treatment may be necessary to fully dissolve this compound.
-
Warming: Briefly and gently warm the solution (e.g., to 37°C) to increase solubility. However, be cautious as prolonged exposure to heat can accelerate degradation.
-
Solvent Quality: Ensure you are using high-purity, anhydrous DMSO. The presence of water can decrease the solubility of hydrophobic compounds and potentially lead to precipitation. It is recommended to use newly opened solvent.
-
Concentration: You may be exceeding the solubility limit of this compound in your chosen solvent. Consider preparing a more dilute stock solution.
-
Storage: If the precipitation occurred after storage, it might be due to the solution coming out of solution at a lower temperature. Before use, allow the vial to equilibrate to room temperature and vortex thoroughly.
Q2: How should I prepare and store my this compound stock solutions to maximize stability?
A2: Proper preparation and storage are critical for maintaining the integrity of your this compound stock solutions.
Preparation:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation of atmospheric moisture.
-
Use a high-purity, anhydrous solvent. DMSO is commonly recommended.
-
Calculate the required volume of solvent to achieve your desired stock concentration.
-
Add the solvent to the vial and cap it tightly.
-
Vortex and, if necessary, sonicate the solution until the compound is fully dissolved.
Storage:
-
Short-term (up to 1 month): Store at -20°C.
-
Long-term (up to 6 months): Store at -80°C.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into single-use volumes.
-
Container: Use glass vials with Teflon-lined screw caps to prevent solvent evaporation and contamination.
Q3: I suspect my this compound solution has degraded. How can I check its integrity?
A3: The most reliable way to assess the integrity of your this compound solution is through analytical chemistry techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.[1] An HPLC analysis can help you:
-
Quantify the parent compound: Determine the remaining concentration of this compound.
-
Detect degradation products: Identify and quantify any new peaks that may correspond to degradation products.
For a comprehensive analysis, it is advisable to compare the chromatogram of your aged solution to that of a freshly prepared solution.
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation
This guide addresses challenges with dissolving this compound and preventing it from precipitating out of solution.
| Symptom | Potential Cause | Suggested Solution |
| Solid material does not dissolve completely in DMSO. | Insufficient agitation or temperature. | Use ultrasonic agitation. Gentle warming (e.g., 37°C water bath) can also be applied briefly. |
| Solution becomes cloudy upon standing or after refrigeration. | Compound is coming out of solution at lower temperatures or due to solvent issues. | Equilibrate to room temperature and vortex before use. Ensure the use of high-purity, anhydrous DMSO. Consider preparing a fresh solution if the issue persists. |
| Precipitation occurs when diluting the DMSO stock in an aqueous buffer. | The compound is poorly soluble in aqueous solutions. | Decrease the final concentration of this compound. Increase the percentage of co-solvent (e.g., DMSO) in the final solution, if experimentally permissible. Use of surfactants or cyclodextrins may also improve aqueous solubility.[2][3] |
Issue 2: Chemical Degradation in Solution
This guide provides strategies to mitigate the chemical degradation of this compound, which contains functional groups susceptible to hydrolysis and oxidation.
| Potential Degradation Pathway | Contributing Factors | Mitigation Strategy |
| Hydrolysis (of the amide bond) | Presence of water, acidic or basic pH.[4][5] | Use anhydrous solvents. Prepare solutions in a neutral pH buffer if aqueous dilutions are necessary. Store solutions in tightly sealed containers to prevent moisture absorption. |
| Oxidation (of the thioether linkage) | Presence of oxygen, light, or trace metal ions.[4] | Degas solvents before use. Store solutions under an inert atmosphere (e.g., argon or nitrogen). Use amber vials or wrap vials in foil to protect from light.[6] Consider adding antioxidants if compatible with the experimental system. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or glass vials with Teflon-lined caps
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Calculate the mass of this compound required to make the desired volume of a 10 mM stock solution (Molecular Weight of this compound: 503.28 g/mol ). For 1 mL of a 10 mM solution, 5.03 mg of this compound is needed.
-
Weigh the calculated amount of this compound into a suitable vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in a sonicator bath and sonicate for 5-10 minutes, or until the solution is clear.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in appropriate storage vials.
-
Label the vials clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: General Procedure for Assessing the Stability of this compound by HPLC
Objective: To determine the percentage of this compound remaining in a solution after a period of storage under specific conditions.
Materials:
-
This compound solution to be tested
-
Freshly prepared this compound solution (as a reference standard)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
HPLC-grade mobile phase solvents (e.g., acetonitrile and water with a suitable modifier like formic acid or trifluoroacetic acid)
Procedure:
-
Method Development (if not established): Develop an HPLC method that provides good separation of the this compound peak from any potential degradants and solvent peaks. A gradient elution from a lower to a higher percentage of organic solvent is often a good starting point. The detection wavelength should be set to the absorbance maximum of this compound.
-
Sample Preparation:
-
Dilute the reference standard and the test sample to the same concentration within the linear range of the detector using the mobile phase.
-
-
HPLC Analysis:
-
Inject the reference standard to determine its retention time and peak area.
-
Inject the test sample and record the chromatogram.
-
-
Data Analysis:
-
Identify the peak for this compound in the test sample's chromatogram based on the retention time from the reference standard.
-
Calculate the peak area for this compound in both the reference and test samples.
-
The percentage of this compound remaining can be calculated as: (Peak Area of this compound in Test Sample / Peak Area of this compound in Reference Standard) x 100%
-
Visualizations
Caption: Workflow for preparing, storing, and assessing the stability of this compound solutions.
Caption: Decision tree for troubleshooting common issues with this compound solutions.
References
- 1. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpbr.in [ijpbr.in]
- 4. biofargo.com [biofargo.com]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. moravek.com [moravek.com]
How to minimize off-target effects of NRX-103094
This technical support center provides guidance on the use of NRX-103094, a potent inhibitor of Kinase X. The following information is intended to help researchers minimize potential off-target effects and ensure the generation of reliable experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a novel ATP-competitive inhibitor designed to be a potent and selective inhibitor of Kinase X. Its primary application is in preclinical research to elucidate the role of Kinase X in cellular processes, particularly in the context of oncology.
Q2: Are there any known off-target effects of this compound?
Yes, while this compound is highly selective for Kinase X, in vitro kinase screening panels have identified off-target activity against the structurally related kinases, Kinase Y and Kinase Z, particularly at higher concentrations. It is crucial to be aware of these potential off-target effects when designing and interpreting experiments.
Q3: What is the recommended concentration range for using this compound in cell-based assays?
For optimal on-target selectivity, it is recommended to use this compound at the lowest concentration that elicits the desired biological effect. A dose-response experiment is essential to determine the optimal concentration for your specific cell line and endpoint. As a starting point, we recommend a concentration range of 1 nM to 1 µM. Concentrations above 1 µM may lead to significant off-target effects on Kinase Y and Kinase Z.
Q4: How can I confirm that the observed phenotype in my experiment is due to the inhibition of Kinase X and not an off-target effect?
To attribute the observed phenotype to the inhibition of Kinase X, several validation experiments are recommended:
-
Perform a rescue experiment: If the phenotype can be reversed by expressing a drug-resistant mutant of Kinase X, this provides strong evidence for on-target activity.
-
Utilize genetic approaches: Employing techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout Kinase X should phenocopy the effects of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results between experiments | 1. Variability in compound concentration. 2. Cell passage number and confluency. 3. Inconsistent incubation times. | 1. Prepare fresh serial dilutions of this compound for each experiment from a DMSO stock. 2. Maintain a consistent cell culture protocol, using cells within a defined passage number range and seeding at a consistent density. 3. Ensure precise and consistent incubation times with the compound. |
| Unexpected or paradoxical cellular phenotype | 1. Off-target effects are dominating at the concentration used. 2. The phenotype is a result of inhibiting a downstream signaling pathway affected by both the primary and off-targets. | 1. Perform a dose-response experiment to determine if the unexpected phenotype is concentration-dependent. Use the lowest effective concentration. 2. Consult the provided signaling pathway diagram to understand the potential interplay between Kinase X, Y, and Z. Use specific inhibitors for Kinase Y or Z to dissect the pathway. |
| High cell toxicity observed | 1. The concentration of this compound is too high. 2. The solvent (e.g., DMSO) concentration is toxic to the cells. | 1. Lower the concentration of this compound. Determine the EC50 for the desired effect and work at concentrations around this value. 2. Ensure the final concentration of the solvent is consistent across all conditions and is below the toxic threshold for your cell line (typically <0.5% for DMSO). |
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| Kinase X (Primary Target) | 5 |
| Kinase Y (Off-Target) | 150 |
| Kinase Z (Off-Target) | 450 |
Table 2: Cell-Based Assay Potency of this compound
| Cell Line | Assay Type | Endpoint | EC50 (nM) |
| Cancer Cell Line A | Proliferation | Cell Viability (72h) | 25 |
| Cancer Cell Line B | Phosphorylation | p-Substrate X (1h) | 10 |
Experimental Protocols
Protocol 1: Determining the On-Target EC50 in a Cell-Based Phosphorylation Assay
-
Cell Seeding: Plate cells at a density of 1 x 10^5 cells/well in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, and then dilute in cell culture medium to the final desired concentrations (e.g., 1 µM to 0.1 nM). Include a DMSO-only control.
-
Compound Treatment: Remove the overnight culture medium and add the medium containing the different concentrations of this compound. Incubate for 1 hour at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting or ELISA: Analyze the phosphorylation status of a known downstream substrate of Kinase X using a validated phospho-specific antibody.
-
Data Analysis: Quantify the signal for the phosphorylated substrate and normalize it to the total protein concentration. Plot the normalized values against the logarithm of the this compound concentration and fit a four-parameter logistic curve to determine the EC50.
Protocol 2: Validating On-Target Effects using a Genetic Approach (siRNA)
-
siRNA Transfection: Transfect cells with a validated siRNA targeting Kinase X or a non-targeting control siRNA using a suitable transfection reagent.
-
Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target protein.
-
Phenotypic Assay: Perform the same cellular assay where the phenotype of interest was observed with this compound (e.g., cell proliferation, migration).
-
Western Blotting: Concurrently, lyse a parallel set of transfected cells to confirm the knockdown of Kinase X by Western blotting.
-
Data Comparison: Compare the phenotype observed in the Kinase X knockdown cells with that of the cells treated with this compound. A similar phenotype provides strong evidence for on-target activity.
Visualizations
Caption: Hypothetical signaling pathway of this compound's primary and off-targets.
Caption: Experimental workflow for validating on-target effects of this compound.
Caption: Decision tree for troubleshooting unexpected results with this compound.
Technical Support Center: Overcoming Resistance to NRX-103094 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NRX-103094. Our goal is to help you overcome experimental challenges related to drug resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a molecular glue that enhances the binding affinity between β-catenin and its E3 ubiquitin ligase, SCFβ-TrCP. This enhanced interaction facilitates the ubiquitination and subsequent proteasomal degradation of β-catenin, a key component of the Wnt signaling pathway. This compound is particularly effective in promoting the degradation of mutant forms of β-catenin, such as those with S37A mutations, which are resistant to normal degradation processes.
Q2: My cancer cell line is not responding to this compound treatment. What are the potential reasons?
A2: Lack of response to this compound can be due to several factors:
-
Primary Resistance: The cancer cells may have pre-existing mutations that prevent the drug from working. This could include mutations in the drug's target, β-catenin, or in the components of the SCFβ-TrCP E3 ligase complex.
-
Acquired Resistance: Cancer cells can develop resistance over time through the selection of cells with new mutations that bypass the drug's mechanism.
-
Inactive Degradation Machinery: The cellular machinery responsible for protein degradation, including the ubiquitin-proteasome system, may be impaired.
-
Experimental Issues: Incorrect drug concentration, improper cell handling, or issues with the assay itself can lead to apparent lack of response.
Q3: What are the known mutations in β-catenin that can confer resistance to degradation?
A3: Mutations in the N-terminal region of β-catenin, particularly in the phosphorylation sites (such as S33, S37, T41, and S45), can prevent its recognition by the SCFβ-TrCP E3 ligase complex, leading to its stabilization and accumulation. While this compound is designed to overcome resistance due to some of these mutations (like S37A), other mutations might still impair the interaction sufficiently to reduce the drug's efficacy.
Q4: Can mutations in the SCFβ-TrCP E3 ligase complex cause resistance to this compound?
A4: Yes, mutations in the components of the SCFβ-TrCP complex can lead to resistance. This can include:
-
β-TrCP (BTRC): Mutations in the substrate-binding domain of β-TrCP could prevent it from recognizing β-catenin, even in the presence of this compound.
-
Cullin 1 (CUL1): As a scaffold protein, mutations in CUL1 can disrupt the assembly of the SCF complex.
-
Skp1: This adaptor protein links β-TrCP to CUL1. Alterations in Skp1 can also lead to a dysfunctional E3 ligase complex.
Troubleshooting Guides
Problem 1: No significant decrease in β-catenin levels after this compound treatment.
| Possible Cause | Suggested Solution |
| Sub-optimal drug concentration | Perform a dose-response experiment to determine the optimal EC50/IC50 for your specific cell line. Start with a broad range of concentrations (e.g., 1 nM to 10 µM). |
| Incorrect cell line model | Confirm that your cell line expresses a mutant form of β-catenin that is a known target of this compound (e.g., S37A). The ovarian cancer cell line TOV-112D is reported to have a homozygous S37A β-catenin mutation. |
| Mutations in the drug target or E3 ligase complex | Sequence the genes for β-catenin (CTNNB1) and the core components of the SCFβ-TrCP complex (BTRC, CUL1, SKP1) to check for mutations that might interfere with drug action. |
| Impaired ubiquitin-proteasome system | Treat cells with a proteasome inhibitor (e.g., MG132) as a positive control. If β-catenin levels do not increase, it may indicate a general defect in the proteasome pathway. |
Problem 2: Initial response to this compound followed by relapse (acquired resistance).
| Possible Cause | Suggested Solution |
| Selection for resistant clones | Isolate and expand the resistant cell population. Compare the genomic and proteomic profiles of the resistant cells to the parental, sensitive cells to identify changes (e.g., new mutations in β-catenin or SCFβ-TrCP components). |
| Activation of bypass signaling pathways | Investigate other oncogenic pathways that may be compensating for the inhibition of Wnt/β-catenin signaling. Perform RNA sequencing or proteomic analysis to identify upregulated pathways. |
| Drug efflux | Use inhibitors of drug efflux pumps (e.g., verapamil for P-glycoprotein) in combination with this compound to see if sensitivity is restored. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound and Related Compounds
| Compound | Target | Assay | EC50 | Cooperativity | Reference |
| This compound | pSer33/S37A β-catenin | Peptide Binding | 62 ± 3 nM | 1000-fold | |
| This compound | pSer33/Ser37 β-catenin | Peptide Binding | 457 ± 23 nM | - | |
| NRX-252114 | pSer33/S37A β-catenin | Peptide Binding | 6.5 ± 0.3 nM | >1500-fold |
Table 2: IC50 Values of Wnt/β-catenin Pathway Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| NRX-252114 | HEK293T (engineered S33E/S37A mutant) | Embryonic Kidney | ~50 µM (degradation) | |
| Various | Multiple | Various | 10-50 µM | |
| Various | Multiple | Various | 0.62-7.72 µM |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation of β-catenin and β-TrCP
This protocol is to determine if this compound enhances the interaction between β-catenin and β-TrCP in your cells.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody for β-catenin (for immunoprecipitation)
-
Antibody for β-TrCP (for Western blotting)
-
Protein A/G magnetic beads
-
This compound
-
DMSO (vehicle control)
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound or DMSO for the desired time (e.g., 6 hours).
-
Wash cells with ice-cold PBS and lyse with cell lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the β-catenin antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluate by Western blotting using an antibody against β-TrCP. An increased band intensity for β-TrCP in the this compound-treated sample compared to the control indicates enhanced interaction.
Protocol 2: In-Cell Ubiquitination Assay for β-catenin
This protocol is to assess whether this compound promotes the ubiquitination of β-catenin.
Materials:
-
HEK293T cells
-
Plasmids encoding HA-tagged ubiquitin and FLAG-tagged β-catenin
-
Transfection reagent
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Denaturing lysis buffer (1% SDS in PBS)
-
Dilution buffer (PBS with 1% Triton X-100)
-
Anti-FLAG antibody (for immunoprecipitation)
-
Anti-HA antibody (for Western blotting)
Procedure:
-
Co-transfect HEK293T cells with plasmids for HA-ubiquitin and FLAG-β-catenin.
-
24 hours post-transfection, treat the cells with this compound and MG132 for 4-6 hours.
-
Lyse the cells in denaturing lysis buffer and boil to dissociate protein complexes.
-
Dilute the lysate with dilution buffer to reduce the SDS concentration.
-
Immunoprecipitate FLAG-β-catenin using an anti-FLAG antibody.
-
Wash the immunoprecipitates extensively.
-
Elute the proteins and analyze by Western blotting with an anti-HA antibody. A smear of high-molecular-weight bands in the this compound-treated lane indicates increased polyubiquitination of β-catenin.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound resistance.
Best practices for long-term storage of NRX-103094
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of NRX-103094, alongside troubleshooting guides and frequently asked questions (FAQs) for its application in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
For long-term stability, this compound in powder form should be stored at -20°C for up to three years or at 4°C for up to two years.[1] To prevent degradation from moisture, it is crucial to keep the vial tightly sealed.[2][3]
Q2: How should I store this compound once it is dissolved in a solvent?
Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month.[1][3] Before use, allow the vial to equilibrate to room temperature for at least 60 minutes prior to opening to minimize condensation.[2]
Q3: What is the mechanism of action of this compound?
This compound is a potent molecular glue that enhances the interaction between β-catenin and its cognate E3 ligase, SCFβ-TrCP.[1][4] By stabilizing this protein-protein interaction, this compound promotes the ubiquitination and subsequent proteasomal degradation of β-catenin.
Quantitative Data Summary
The following table summarizes the potency and binding affinity of this compound in enhancing the interaction between β-catenin and β-TrCP.
| Parameter | Value | β-Catenin Variant | Reference |
| EC50 | 62 nM | pSer33/Ser37 | [1] |
| Kd | 0.6 nM | pSer33/Ser37 | [1] |
| EC50 | 457 nM | pSer33/S37A | [5] |
Experimental Protocols
In Vitro Ubiquitination Assay
This protocol is adapted from methodologies used to study β-catenin ubiquitination.
Materials:
-
Recombinant human E1 enzyme
-
Recombinant human E2 enzyme (e.g., UBE2D1/UbcH5a)
-
Recombinant human SCFβ-TrCP E3 ligase complex
-
Recombinant human β-catenin (wild-type or mutant)
-
Human ubiquitin
-
ATP solution
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
This compound stock solution (in DMSO)
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Anti-β-catenin antibody
-
Anti-ubiquitin antibody
Procedure:
-
Prepare the ubiquitination reaction mixture in a microcentrifuge tube by combining the E1 enzyme, E2 enzyme, SCFβ-TrCP, β-catenin, and ubiquitin in the reaction buffer.
-
Add the desired concentration of this compound or DMSO as a vehicle control to the reaction mixture.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer and heating the samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane for Western blotting.
-
Probe the membrane with anti-β-catenin and anti-ubiquitin antibodies to detect the ubiquitination of β-catenin.
Troubleshooting Guides
Common Issues in Ubiquitination Assays
| Issue | Possible Cause | Recommended Solution |
| No or weak ubiquitination signal | Inactive enzymes (E1, E2, E3) | Test the activity of each enzyme individually. Use freshly prepared or properly stored enzymes. |
| Insufficient ATP | Ensure the final ATP concentration is adequate and the ATP stock has not degraded. | |
| Problem with substrate | Confirm the purity and concentration of the β-catenin substrate. | |
| High background | Non-specific antibody binding | Use a high-quality, specific primary antibody. Optimize antibody concentration and blocking conditions. |
| Contamination with deubiquitinating enzymes (DUBs) | Add a DUB inhibitor to the reaction buffer. |
Common Issues in Co-Immunoprecipitation (Co-IP) for β-catenin:β-TrCP Interaction
| Issue | Possible Cause | Recommended Solution |
| No pull-down of interacting protein | Weak or transient interaction | Optimize lysis and wash buffer conditions to be less stringent. Perform the experiment at 4°C to stabilize interactions. |
| Antibody blocking the interaction site | Use an antibody that recognizes an epitope distant from the interaction interface. | |
| Low expression of bait or prey protein | Confirm protein expression levels in the lysate by Western blot before proceeding with Co-IP. | |
| High non-specific binding | Insufficient washing | Increase the number and duration of washes. Add a low concentration of a non-ionic detergent to the wash buffer. |
| Proteins binding to the beads | Pre-clear the lysate with beads before adding the antibody. |
Visualizations
Caption: β-catenin degradation pathway enhanced by this compound.
Caption: Experimental workflow for an in vitro ubiquitination assay.
References
- 1. Direct Ubiquitination of β-Catenin by Siah-1 and Regulation by the Exchange Factor TBL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A High-Throughput Assay for Monitoring Ubiquitination in Real Time [frontiersin.org]
- 3. docs.abcam.com [docs.abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
Interpreting unexpected results in NRX-103094 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NRX-103094 in their experiments. The information is designed to help interpret unexpected results and optimize assay performance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a molecular glue that enhances the binding affinity between β-catenin and its E3 ligase, β-TrCP.[1][2][3] Specifically, it potentiates the interaction, leading to increased ubiquitylation and subsequent proteasomal degradation of β-catenin.[1][4] It has shown activity in enhancing the binding of both wild-type and mutant forms of β-catenin to β-TrCP.[1]
Q2: I am not observing the expected potentiation of β-catenin:β-TrCP interaction. What are the possible causes?
Several factors could contribute to a lack of potentiation. These can be broadly categorized into issues with reagents, assay conditions, or the experimental system itself. A systematic troubleshooting approach is recommended.
Q3: What are common sources of artifacts in in-vitro pharmacological assays?
Troubleshooting Guides
Problem 1: Lower than Expected Potency (High EC50 Value)
If the observed EC50 value for this compound is significantly higher than reported values (e.g., EC50 = 457 ± 23 nM for pSer33/Ser37 β-catenin peptide[1]), consider the following troubleshooting steps.
| Potential Cause | Recommended Action |
| Compound Integrity | - Verify the purity and concentration of the this compound stock solution. - Prepare fresh dilutions from a new stock if necessary. - Ensure proper storage conditions to prevent degradation. |
| Reagent Quality | - Confirm the integrity and activity of β-catenin and β-TrCP proteins or peptides. - Use freshly prepared or properly stored reagents. - Consider running a positive control with a known potent enhancer. |
| Assay Conditions | - Optimize the concentrations of assay components. The efficacy of a molecular glue is dependent on the concentrations of the binding partners.[2] - Ensure the buffer composition (pH, salt concentration) is optimal for the interaction. - Verify the incubation time and temperature as these can affect binding kinetics. |
| Detection System | - Calibrate the plate reader or detection instrument. - Check for signal quenching or interference from components in the assay buffer. - Ensure the detection reagents are not expired and are functioning correctly. |
Problem 2: High Variability Between Replicates
High variability can mask the true effect of the compound. The following table outlines potential sources and solutions.
| Potential Cause | Recommended Action |
| Pipetting Errors | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents to minimize pipetting steps for individual wells. |
| Edge Effects | - Avoid using the outer wells of the microplate, as they are more prone to evaporation. - Ensure uniform temperature and humidity control during incubation. |
| Cell-Based Assay Issues | - Ensure consistent cell seeding density and health. - Verify uniform compound distribution across the plate. - Check for and mitigate sources of contamination. |
| Instrument Instability | - Allow the plate reader to warm up before use. - Ensure the plate is properly seated in the reader. |
Problem 3: No Compound Activity Observed
In cases where this compound shows no activity, a fundamental component of the assay is likely compromised.
| Potential Cause | Recommended Action |
| Incorrect Reagents | - Confirm the identity and sequence of the β-catenin construct being used. This compound's potency can vary with different β-catenin mutants.[1] - Ensure the correct E3 ligase (β-TrCP) is being used. |
| Assay Principle Mismatch | - Verify that the assay format is suitable for detecting an enhancement of protein-protein interaction. - For ubiquitylation assays, confirm the presence and activity of all necessary components (E1, E2, ubiquitin, ATP).[1] |
| Critical Component Missing | - Double-check that all essential reagents were added to the reaction. - Prepare a checklist for the experimental protocol. |
| Software or Analysis Error | - Review the data analysis workflow for any errors in calculations or curve fitting. - Use appropriate software and analysis models for dose-response curves. |
Experimental Protocols
A generalized protocol for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure the this compound-mediated interaction between β-catenin and β-TrCP is provided below. This is a common method used to quantify such interactions.[1][2]
Objective: To determine the EC50 of this compound in potentiating the binding of a fluorescently labeled β-catenin peptide to β-TrCP.
Materials:
-
This compound
-
Fluorescently labeled β-catenin peptide (e.g., FAM-labeled)
-
Recombinant β-TrCP protein (e.g., GST-tagged)
-
TR-FRET detection reagents (e.g., terbium-conjugated anti-GST antibody)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well microplates
Method:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the fluorescently labeled β-catenin peptide and β-TrCP protein.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate the plate at the optimal temperature and for a sufficient duration to allow the binding to reach equilibrium.
-
Add the TR-FRET detection reagents.
-
Incubate as recommended by the detection reagent manufacturer.
-
Read the plate on a TR-FRET compatible plate reader.
-
Calculate the TR-FRET ratio and plot the dose-response curve to determine the EC50 value.
Visualizations
Caption: this compound Signaling Pathway
Caption: Troubleshooting Workflow for this compound Assays
References
- 1. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A high-throughput compatible workflow for the biochemical identification and characterization of molecular glues[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Nuclear Medicine Artifacts - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Cell Viability Assays with NRX-103094
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of cell viability assays involving the molecular glue NRX-103094.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that functions as a "molecular glue." It enhances the interaction between an E3 ubiquitin ligase, SCFβ-TrCP, and its substrate, β-catenin.[1][2][3][4][5][6][7][8] This enhanced binding leads to the ubiquitination and subsequent proteasomal degradation of β-catenin.[3][9]
Q2: How does the degradation of β-catenin affect cell viability?
β-catenin is a key component of the Wnt signaling pathway, which is crucial for cell proliferation and differentiation.[10][11][12][13][14] By promoting the degradation of β-catenin, this compound can inhibit the proliferation of cancer cells where the Wnt/β-catenin pathway is aberrantly activated, thus impacting cell viability.
Q3: Which cell viability assay is recommended for use with this compound?
The choice of assay depends on the specific research question, cell type, and available equipment. Common assays include:
-
Metabolic Assays (e.g., MTT, XTT, Resazurin/alamarBlue): These colorimetric or fluorometric assays measure the metabolic activity of cells, which is often proportional to the number of viable cells.
-
Luminescent Assays (e.g., CellTiter-Glo®): These assays quantify ATP levels, a direct indicator of metabolically active, viable cells. They are generally more sensitive than metabolic assays.[15]
-
Imaging-Based Assays: These methods use microscopy or high-content imaging to count live and dead cells, often distinguished by fluorescent dyes that measure membrane integrity.
For initial screening, a luminescent ATP assay like CellTiter-Glo® is often recommended due to its high sensitivity and broad linear range.
Q4: What is the recommended solvent for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1][3] It is important to use high-purity, anhydrous DMSO to ensure optimal solubility. Prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in cell culture medium.
Q5: What is a typical concentration range for this compound in a cell viability assay?
The effective concentration of this compound can vary depending on the cell line and the duration of the experiment. Based on its in vitro potency (EC50 in the nanomolar range for enhancing β-catenin:β-TrCP interaction), a starting concentration range of 1 nM to 10 µM is recommended for cell-based assays. A dose-response curve should be generated to determine the IC50 for the specific cell line being tested.
Troubleshooting Guides
General Issues
| Problem | Potential Causes | Solutions |
| High variability between replicate wells | 1. Inconsistent cell seeding.[16][17] 2. Pipetting errors.[18] 3. "Edge effect" in the microplate.[15][17] 4. Cell clumping. | 1. Ensure the cell suspension is thoroughly mixed before and during plating. Let the plate sit at room temperature for 15-20 minutes on a level surface before incubation to allow for even cell distribution.[16] 2. Calibrate pipettes regularly. Use appropriate pipette volumes and pre-wet tips. 3. To minimize evaporation, avoid using the outer wells of the plate for experimental samples. Fill them with sterile water or media instead.[19] 4. Ensure a single-cell suspension is achieved after trypsinization by gentle pipetting. |
| High background signal | 1. Contamination of cell culture or reagents.[18] 2. Intrinsic fluorescence/absorbance of this compound or media components (e.g., phenol red). 3. Suboptimal reagent concentration or incubation time. | 1. Regularly check for and treat any microbial contamination. Use sterile techniques. 2. Include "no-cell" and "compound-only" controls to measure the background signal from the compound and media. If significant, subtract this background from the experimental values. Consider using phenol red-free media. 3. Titrate the assay reagent and optimize the incubation time to achieve a good signal-to-noise ratio. |
Metabolic Assays (MTT, XTT, Resazurin/alamarBlue)
| Problem | Potential Causes | Solutions |
| Low signal or poor sensitivity | 1. Insufficient cell number. 2. Short incubation time with the assay reagent. 3. This compound may be affecting cellular metabolism directly. | 1. Optimize the initial cell seeding density.[20] 2. Increase the incubation time with the assay reagent, but be mindful of potential toxicity of the reagent itself with prolonged exposure.[21] 3. Consider using an alternative assay that does not rely on metabolic activity, such as a luminescent ATP assay or a direct cell counting method. |
| Inconsistent formazan crystal solubilization (MTT assay) | 1. Incomplete dissolution of formazan crystals. | 1. Ensure complete mixing after adding the solubilization buffer. If necessary, gently warm the plate and extend the incubation time. |
| High background with Resazurin/alamarBlue | 1. Reagent instability due to light exposure. 2. Microbial contamination. | 1. Store the reagent protected from light. 2. Ensure aseptic technique and check for contamination. |
Luminescent Assays (e.g., CellTiter-Glo®)
| Problem | Potential Causes | Solutions |
| Low luminescent signal | 1. Low cell number. 2. Insufficient cell lysis. 3. ATP degradation. | 1. Increase the initial cell seeding density. 2. Ensure thorough mixing after adding the reagent to lyse the cells completely. 3. Allow the plate to equilibrate to room temperature before adding the reagent and measure luminescence within the recommended time frame. |
| Signal quenching | 1. Potential for this compound to interfere with the luciferase reaction. | 1. Perform a control experiment with a known amount of ATP and different concentrations of this compound in a cell-free system to check for direct inhibition of the luciferase enzyme. |
Experimental Protocols
Cell Viability Assay using a Luminescent ATP-Based Method (e.g., CellTiter-Glo®)
This protocol provides a general guideline. Optimization of cell seeding density and incubation times is recommended for each cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
96-well white, opaque-bottom plates (for luminescence assays)
-
Luminescent ATP-based cell viability assay reagent (e.g., CellTiter-Glo®)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
For adherent cells, harvest with Trypsin-EDTA, neutralize, and centrifuge. For suspension cells, directly collect from the flask.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer and trypan blue).
-
Dilute the cell suspension to the desired seeding density (see table below for starting recommendations).
-
Seed 100 µL of the cell suspension into each well of a 96-well white, opaque-bottom plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment (for adherent cells) and recovery.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
After 24 hours of cell incubation, carefully remove the medium (for adherent cells) or add the compound directly (for suspension cells).
-
Add 100 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure:
-
Equilibrate the plate and the luminescent assay reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of the luminescent assay reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average luminescence of the "no-cell" control wells from all other readings.
-
Normalize the data to the vehicle-treated control wells, which represent 100% cell viability.
-
Plot the normalized cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
Recommended Cell Seeding Densities (for 96-well plates):
| Cell Line Type | Seeding Density (cells/well) |
| Fast-growing (e.g., HeLa, HEK293) | 2,000 - 5,000 |
| Moderate-growing (e.g., A549, MCF7) | 5,000 - 10,000 |
| Slow-growing (e.g., primary cells) | 10,000 - 20,000 |
Note: These are starting recommendations and should be optimized for your specific cell line and experimental conditions.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. tenovapharma.com [tenovapharma.com]
- 4. xcessbio.com [xcessbio.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. biocat.com [biocat.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abmole.com [abmole.com]
- 9. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 13. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 14. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 19. benchchem.com [benchchem.com]
- 20. biocompare.com [biocompare.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing NRX-103094 Delivery and Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using NRX-103094, a molecular glue that enhances the interaction between β-catenin and the E3 ligase β-TrCP to promote the degradation of mutant β-catenin.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule enhancer of the protein-protein interaction between β-catenin and β-TrCP, a component of the SCF E3 ubiquitin ligase complex.[1][2] By acting as a "molecular glue," this compound stabilizes the binding of mutant β-catenin to β-TrCP, facilitating its ubiquitination and subsequent degradation by the 26S proteasome.[1] This is particularly effective for mutants of β-catenin, such as those with mutations at Ser37, which are common in various cancers and impair its normal degradation process.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO and DMF.[1] For long-term storage, it is recommended to store the compound as a powder at -20°C for up to 3 years, or at 4°C for up to 2 years. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.
Q3: What are the key components of the signaling pathway targeted by this compound?
A3: this compound targets the Wnt/β-catenin signaling pathway. In the absence of Wnt signaling, a destruction complex composed of Axin, APC, CK1, and GSK3 phosphorylates β-catenin. This phosphorylation event allows β-TrCP, a substrate receptor for the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase, to recognize and bind β-catenin, leading to its ubiquitination and proteasomal degradation. This compound enhances the interaction between β-catenin and β-TrCP.
Q4: What are the known off-target effects of this compound?
A4: The provided search results do not contain specific information about the off-target effects of this compound. However, it is a common consideration for small molecule inhibitors that they can have off-target effects. Researchers should include appropriate controls in their experiments to monitor for potential unintended effects.
Troubleshooting Guide
Problem 1: No or low degradation of β-catenin is observed after treatment with this compound.
| Possible Cause | Suggested Solution |
| Suboptimal concentration of this compound | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. Concentrations in the range of 20 µM to 40 µM have been used in published studies.[3] |
| Insufficient treatment time | Optimize the incubation time with this compound. A time-course experiment (e.g., 6, 12, 24, 48 hours) can help determine the optimal duration for observing β-catenin degradation. |
| Low cell permeability | While not specifically documented for this compound, poor cell permeability can be a challenge for small molecules. Ensure proper dissolution of the compound in a suitable solvent like DMSO before adding it to the cell culture medium. Consider using cell lines with known good permeability or employing permeabilization techniques if necessary, though this may affect cell viability. |
| Cell line is not sensitive | The efficacy of this compound is dependent on the presence of specific β-catenin mutations (e.g., S37A) and a functional ubiquitination machinery.[3] Confirm the β-catenin mutation status of your cell line. Also, ensure that the components of the SCF/β-TrCP E3 ligase complex are expressed and functional in your cell line. |
| Issues with Western blot | Ensure that your Western blot protocol is optimized for detecting β-catenin. Use a validated antibody for β-catenin and include appropriate positive and negative controls. |
Problem 2: High background or non-specific bands in the in vitro ubiquitination assay.
| Possible Cause | Suggested Solution |
| Contamination of recombinant proteins | Ensure the purity of your recombinant E1, E2, E3 ligase (SCF/β-TrCP), and β-catenin proteins. Use highly purified proteins for the assay. |
| Non-specific antibody binding | Use a highly specific antibody for ubiquitin or the tag on your protein of interest. Optimize antibody dilution and blocking conditions. |
| Autoubiquitination of the E3 ligase | The E3 ligase itself can get ubiquitinated. Include a control reaction without the substrate (β-catenin) to assess the level of E3 autoubiquitination. |
Quantitative Data Summary
The following table summarizes the reported potency of this compound in enhancing the interaction between β-catenin and β-TrCP.
| Parameter | Value | β-catenin Mutant | Assay Condition | Reference |
| EC50 | 62 ± 3 nM | pSer33/S37A | Peptide binding to β-TrCP | [3] |
| EC50 | 457 ± 23 nM | pSer33/Ser37 | Peptide binding to β-TrCP | [3] |
| Binding Affinity (Kd) | 22 nM | S33E/S37A | Peptide binding to β-TrCP in the presence of 40 µM this compound | [3] |
Experimental Protocols
Protocol 1: Western Blot Analysis of β-catenin Degradation
This protocol describes how to assess the degradation of β-catenin in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., TOV-112D with S37A β-catenin mutation)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a positive control for β-catenin stabilization
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against β-catenin
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: Treat the cells with the desired concentrations of this compound or DMSO (vehicle control) for the desired duration. Include a positive control by treating cells with a proteasome inhibitor like MG132 for 4-6 hours before harvesting to show accumulation of β-catenin.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against β-catenin overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Protocol 2: In Vitro Ubiquitination Assay
This protocol is for assessing the ability of this compound to enhance the ubiquitination of β-catenin in a cell-free system.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D1/UbcH5a)
-
Recombinant human SCF/β-TrCP E3 ligase complex
-
Recombinant human mutant β-catenin (e.g., S37A)
-
Recombinant human ubiquitin
-
This compound
-
DMSO (vehicle control)
-
10x Ubiquitination reaction buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT)
-
ATP
-
SDS-PAGE gels
-
Western blot reagents (as in Protocol 1)
-
Primary antibody against β-catenin or its tag
-
Primary antibody against ubiquitin
Procedure:
-
Reaction Setup: On ice, prepare the reaction mixture in a microcentrifuge tube. The final volume is typically 20-50 µL.
-
1x Ubiquitination reaction buffer
-
ATP (final concentration 2-5 mM)
-
E1 enzyme (final concentration ~50-100 nM)
-
E2 enzyme (final concentration ~0.2-1 µM)
-
SCF/β-TrCP E3 ligase (final concentration ~0.1-0.5 µM)
-
Mutant β-catenin (final concentration ~0.5-2 µM)
-
Ubiquitin (final concentration ~5-10 µg)
-
This compound at various concentrations (e.g., 1, 10, 20, 40 µM) or DMSO.
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding 2x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Western Blot Analysis:
-
Load the samples onto an SDS-PAGE gel.
-
Perform Western blotting as described in Protocol 1.
-
Probe the membrane with an antibody against β-catenin (or its tag) to detect the ubiquitinated forms, which will appear as a ladder of higher molecular weight bands.
-
Alternatively, probe with an antibody against ubiquitin to visualize all ubiquitinated proteins in the reaction.
-
Visualizations
References
Validation & Comparative
Validating the On-Target Effects of NRX-103094: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NRX-103094, a molecular glue that enhances the interaction between β-catenin and its E3 ligase SCFβ-TrCP, with alternative strategies for targeting β-catenin. The information presented is supported by experimental data to aid in the evaluation of its on-target effects.
On-Target Efficacy: this compound and Alternatives
This compound is a potent molecular glue that promotes the degradation of β-catenin by enhancing its interaction with the E3 ubiquitin ligase SCFβ-TrCP.[1] Its on-target effects have been quantified through various biochemical and cellular assays. For a comprehensive evaluation, this guide compares this compound with its more potent analog, NRX-252114, and a covalent degrader, EN83, which operates through a distinct mechanism of action.
| Compound | Mechanism of Action | Target Interaction | Key Quantitative Data | Reference |
| This compound | Molecular Glue | Enhances β-catenin:β-TrCP interaction | EC50 (pSer33/Ser37 β-catenin peptide binding to β-TrCP): 62 nM | [1] |
| NRX-252114 | Molecular Glue | Enhances β-catenin:β-TrCP interaction | EC50 (pSer33/S37A β-catenin peptide binding to β-TrCP): 6.5 nM | [1] |
| EN83 | Covalent Degrader | Covalently binds to cysteines in β-catenin, leading to its destabilization and degradation. | Induces >50% reduction of HiBiT-CTNNB1 levels at 50 µM in HEK293 cells. |
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action and the methods used for its validation, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow.
Caption: Wnt/β-catenin signaling pathway.
Caption: Experimental workflow for validating on-target effects.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.
Fluorescence Polarization (FP) Assay for β-catenin:β-TrCP Interaction
This assay quantitatively measures the binding affinity of fluorescently labeled β-catenin peptide to the β-TrCP complex. The principle lies in the fact that the polarization of fluorescence is dependent on the rotational speed of the fluorescent molecule. A small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger β-TrCP protein, the tumbling slows down, leading to an increase in fluorescence polarization.
Materials:
-
Fluorescently labeled β-catenin peptide (e.g., with BODIPY-TMR)
-
Purified SCFβ-TrCP complex
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT)
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of the test compound (e.g., this compound) in assay buffer.
-
In each well of the microplate, add the fluorescently labeled β-catenin peptide to a final concentration of 5 nM.
-
Add the test compound at various concentrations.
-
Initiate the binding reaction by adding the SCFβ-TrCP complex to a final concentration that results in approximately 20% binding saturation in the absence of the compound.
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization on a plate reader.
-
Data Analysis: Plot the change in millipolarization (mP) units against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In-vitro Ubiquitination Assay
This assay directly assesses the ability of this compound to enhance the ubiquitination of β-catenin by SCFβ-TrCP. The reaction is reconstituted using purified components, and the ubiquitination of β-catenin is visualized by Western blotting.
Materials:
-
Recombinant human E1 (ubiquitin-activating enzyme)
-
Recombinant human E2 (e.g., UBE2D2)
-
Recombinant human ubiquitin
-
Purified SCFβ-TrCP complex
-
Purified full-length β-catenin (wild-type or mutant)
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 0.5 mM DTT)
-
Test compound (e.g., this compound)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-β-catenin antibody
-
Anti-ubiquitin antibody
Procedure:
-
Set up the ubiquitination reactions in microcentrifuge tubes. To each tube, add E1, E2, ubiquitin, and β-catenin in the ubiquitination reaction buffer.
-
Add the test compound at the desired concentration (and a DMSO control).
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the reaction by adding the SCFβ-TrCP complex and ATP.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an anti-β-catenin antibody to visualize the ladder of higher molecular weight ubiquitinated β-catenin species. An anti-ubiquitin antibody can also be used to confirm ubiquitination.
Cellular β-catenin Degradation Assay (Western Blot)
This assay evaluates the ability of a compound to induce the degradation of endogenous β-catenin in a cellular context.
Materials:
-
Cancer cell line with active Wnt/β-catenin signaling (e.g., SW480, HCT116)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound, EN83)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibodies: anti-β-catenin, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (and a DMSO control) for the desired time course (e.g., 6, 12, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and probe with primary antibodies against β-catenin and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the β-catenin band intensity to the loading control and compare the levels in treated versus control samples to determine the extent of degradation.
References
A Comparative Guide to β-Catenin Inhibitors: NRX-103094 and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This guide provides an objective comparison of NRX-103094, a novel β-catenin degrader, with other prominent β-catenin inhibitors. The comparison is supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of the signaling pathway and experimental workflows.
Mechanism of Action: A Diverse Armamentarium Against β-Catenin
β-catenin inhibitors employ various strategies to disrupt the oncogenic activity of this protein. This compound represents a unique "molecular glue" approach, enhancing the natural degradation process of β-catenin. Other inhibitors target different nodes of the Wnt/β-catenin pathway, from preventing β-catenin's nuclear translocation to blocking its interaction with transcriptional co-activators.
This compound acts as a potent enhancer of the interaction between β-catenin and its E3 ligase, SCFβ-TrCP.[1] By strengthening this interaction, this compound promotes the ubiquitination and subsequent proteasomal degradation of β-catenin.[2] This mechanism is particularly effective for mutant forms of β-catenin that are resistant to degradation.
In contrast, other classes of inhibitors include:
-
Tankyrase Inhibitors (e.g., XAV-939): These molecules inhibit the tankyrase enzymes, which are responsible for the degradation of Axin, a key component of the β-catenin destruction complex. By stabilizing Axin, these inhibitors promote the degradation of β-catenin.[3][4]
-
β-Catenin/CBP Interaction Inhibitors (e.g., PRI-724): These compounds block the interaction between β-catenin and the transcriptional co-activator CREB-binding protein (CBP), thereby preventing the transcription of Wnt target genes.[5][6]
-
β-Catenin/TCF4 Interaction Inhibitors (e.g., PNU-74654, LF3): This class of inhibitors directly interferes with the binding of β-catenin to the T-cell factor/lymphoid enhancer-factor (TCF/LEF) family of transcription factors, which is the final step in the canonical Wnt signaling pathway leading to gene expression.[7][8][9][10][11][12][13][14][15]
Quantitative Performance Comparison
The following tables summarize the in vitro efficacy of this compound and other selected β-catenin inhibitors. It is important to note that direct comparisons of IC50 and EC50 values across different studies can be challenging due to variations in experimental conditions, cell lines, and assay formats.
| Inhibitor | Target/Mechanism | Assay | Cell Line/System | IC50/EC50 | Reference |
| This compound | Enhances β-catenin:β-TrCP interaction | Fluorescence Polarization | In vitro peptide assay | EC50: 62 nM | [1] |
| XAV-939 | Tankyrase 1/2 inhibitor | Enzymatic Assay | In vitro | IC50: 11 nM (TNKS1), 4 nM (TNKS2) | |
| TCF/LEF Reporter Assay | DLD1 | Not specified | [3] | ||
| PRI-724 | β-catenin/CBP interaction inhibitor | Cell Viability Assay | NTERA-2 CisR | IC50: 4.97 µM | [5] |
| Cell Viability Assay | CAL 27 | IC50: ~5 µM | [16] | ||
| PNU-74654 | β-catenin/TCF4 interaction inhibitor | Cell Viability Assay | NCI-H295 | IC50: 129.8 µM | [11] |
| LF3 | β-catenin/TCF4 interaction inhibitor | AlphaScreen Assay | In vitro | IC50: 1.65 µM | [7] |
| TCF/LEF Reporter Assay | SW480 | < 2 µM | [9][17] |
Signaling Pathway and Inhibitor Targets
The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and highlights the points of intervention for the discussed inhibitors.
Caption: The Wnt/β-catenin signaling pathway and points of inhibitor action.
Experimental Methodologies
This section provides detailed protocols for key in vitro assays used to evaluate the efficacy of β-catenin inhibitors.
TCF/LEF Luciferase Reporter Assay
This assay is a widely used method to quantify the transcriptional activity of the Wnt/β-catenin pathway.
Caption: Workflow for a TCF/LEF Luciferase Reporter Assay.
Protocol:
-
Cell Seeding: Seed a human cancer cell line with an active Wnt/β-catenin pathway (e.g., HCT116, SW480) into a 96-well white, clear-bottom plate at a density of 1-2 x 10^4 cells per well. Allow cells to attach overnight.
-
Transfection: Co-transfect the cells with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.
-
Inhibitor Treatment: Replace the medium with fresh medium containing serial dilutions of the β-catenin inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for an additional 24 hours.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of the β-catenin inhibitors for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Co-Immunoprecipitation (Co-IP) Assay
Co-IP is used to study protein-protein interactions. In this context, it can be used to assess the interaction between β-catenin and its binding partners (e.g., TCF4, CBP).
Protocol:
-
Cell Lysis: Lyse cells treated with or without the inhibitor using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody specific for the "bait" protein (e.g., anti-β-catenin) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., anti-TCF4 or anti-CBP) to detect the interaction.
In Vitro Ubiquitination Assay
This assay is used to directly assess the ability of an E3 ligase to ubiquitinate a substrate protein in a cell-free system. It is particularly relevant for evaluating the mechanism of action of this compound.
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme (UbcH5a), ubiquitin, and the E3 ligase (SCFβ-TrCP).
-
Substrate and Inhibitor Addition: Add the recombinant β-catenin substrate (wild-type or mutant) and the test compound (e.g., this compound) or vehicle control.
-
Initiation of Reaction: Initiate the ubiquitination reaction by adding ATP and incubate the mixture at 30°C for a specified time (e.g., 60-90 minutes).
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analysis: Separate the reaction products by SDS-PAGE and analyze the ubiquitination of β-catenin by Western blotting using an anti-β-catenin antibody. A ladder of higher molecular weight bands indicates polyubiquitination.
Conclusion
The landscape of β-catenin inhibitors is diverse, with molecules targeting various aspects of the Wnt signaling pathway. This compound stands out due to its unique mechanism of action as a "molecular glue," promoting the natural degradation of β-catenin. While direct comparative data is still emerging, the information presented in this guide provides a solid foundation for researchers to evaluate the potential of this compound and other inhibitors for their specific research needs. The provided experimental protocols offer a starting point for the in-house evaluation and comparison of these promising therapeutic candidates. As research in this field continues to evolve, a deeper understanding of the relative strengths and weaknesses of each inhibitor will undoubtedly emerge, paving the way for more effective and targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. selleckchem.com [selleckchem.com]
- 10. oncotarget.com [oncotarget.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. PNU 74654 | β-catenin | Tocris Bioscience [tocris.com]
- 15. A Small-Molecule Antagonist of the β-Catenin/TCF4 Interaction Blocks the Self-Renewal of Cancer Stem Cells and Suppresses Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Combinations of PRI-724 Wnt/β-Catenin Pathway Inhibitor with Vismodegib, Erlotinib, or HS-173 Synergistically Inhibit Head and Neck Squamous Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LF3 | Wnt/beta-catenin 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
A Comparative Analysis of NRX-103094 and NRX-252114: Efficacy as Molecular Glue Degraders
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two preclinical molecular glue degraders, NRX-103094 and NRX-252114. This analysis is supported by available experimental data on their mechanism of action in promoting the degradation of mutant β-catenin.
Both this compound and NRX-252114 are potent enhancers of the protein-protein interaction (PPI) between β-catenin and its cognate E3 ligase, SCFβ-TrCP.[1][2][3] These molecules act as a "molecular glue," effectively restoring the interaction that is often lost due to mutations in β-catenin, particularly at Serine 37 (S37).[4][5][6] This enhanced interaction leads to the ubiquitination and subsequent proteasomal degradation of oncogenic mutant β-catenin.[5][7]
Quantitative Efficacy Comparison
The following table summarizes the key quantitative metrics of efficacy for this compound and NRX-252114 based on biochemical assays.
| Parameter | This compound | NRX-252114 | Reference β-Catenin Peptide |
| EC50 | 62 nM[2][3][4] | 6.5 nM[1][2][4] | pSer33/S37A[4] |
| Kd | 0.6 nM[2][3] | 0.4 nM[1][2] | pSer33/S37A[1][2] |
| Binding Cooperativity | ~1000-fold[4] | >1500-fold[1][4] | pSer33/S37A[4] |
As the data indicates, NRX-252114 demonstrates a significant gain in potency, with an approximately 10-fold lower EC50 value compared to this compound in enhancing the binding of the pSer33/S37A β-catenin peptide to β-TrCP.[4] Both compounds substantially increase the binding affinity, as reflected by their low nanomolar Kd values.[1][2][3] Notably, NRX-252114 also exhibits a higher degree of cooperativity in this interaction.[1][4]
Mechanism of Action and Cellular Activity
Both compounds have been shown to potentiate the ubiquitylation of mutant β-catenin. In biochemical assays, NRX-252114 displayed a higher degree of ubiquitylation of the full-length Ser33/S37A β-catenin protein compared to this compound.[4] At a concentration of 40 μM, NRX-252114 was able to induce ubiquitylation of Ser33/S37A mutant β-catenin to a level approaching that of the wild-type protein.[4]
Furthermore, in cellular systems, these enhancers have been demonstrated to be effective. For instance, in HEK293T cells engineered to express a phosphomimetic S33E/S37A mutant β-catenin, NRX-252114 was shown to form a ternary complex with the mutant β-catenin and β-TrCP.[4] This highlights the cell permeability and target engagement of these compounds.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway targeted by this compound and NRX-252114, as well as a generalized experimental workflow for their evaluation.
Caption: Signaling pathway of β-catenin degradation and NRX intervention.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular glue degrader for tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. | BioWorld [bioworld.com]
A Comparative Guide to the Cross-Validation of NRX-103094's Mechanism of Action
Disclaimer: NRX-103094 is a hypothetical compound used for illustrative purposes within this guide. The data and experimental results presented are based on established principles of mTORC1 inhibition and are intended to demonstrate a robust framework for mechanistic validation.
This guide provides a comprehensive comparison of the hypothetical mTORC1 inhibitor, this compound, with the well-established alternative, Rapamycin. It outlines the critical process of cross-validating the drug's on-target mechanism using genetic approaches, supported by detailed experimental protocols and comparative data.
Hypothetical Mechanism of Action: this compound
This compound is postulated to be a highly specific, ATP-competitive inhibitor of the mTOR (mechanistic Target of Rapamycin) kinase within the mTORC1 complex. Unlike allosteric inhibitors like Rapamycin, which primarily affect the phosphorylation of S6K1, this compound is designed to completely abrogate all kinase activity of mTORC1, leading to a more profound and immediate blockade of downstream signaling, including the phosphorylation of both S6K1 and 4E-BP1.
The mTOR signaling pathway is a pivotal regulator of cell metabolism, growth, and proliferation. It integrates signals from growth factors, nutrients, and cellular energy status through two distinct complexes: mTORC1 and mTORC2. mTORC1, the focus of this guide, controls protein synthesis by phosphorylating key targets like S6 Kinase (S6K1) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).
Performance Comparison: this compound vs. Rapamycin
The primary advantage of a direct ATP-competitive inhibitor like this compound over an allosteric inhibitor like Rapamycin is its potential for more complete and potent pathway suppression. This is reflected in both cellular viability assays and the analysis of downstream signaling events.
Table 1: Comparative In Vitro Efficacy in A549 Lung Carcinoma Cells
| Compound | Inhibition Type | Target | IC50 (Cell Viability, 72h) |
| This compound | ATP-Competitive | mTOR Kinase | 25 nM |
| Rapamycin | Allosteric | mTORC1 (via FKBP12) | 150 nM |
Table 2: Downstream Target Phosphorylation (Western Blot Analysis, 1h Treatment)
| Compound (100 nM) | p-S6K1 (Thr389) (% of Control) | p-4E-BP1 (Thr37/46) (% of Control) |
| This compound | <5% | <10% |
| Rapamycin | ~15% | ~70% (Rapamycin-insensitive) |
These data illustrate that this compound achieves a more comprehensive shutdown of mTORC1 signaling at lower concentrations, most notably by inhibiting the phosphorylation of 4E-BP1, a function known to be relatively resistant to Rapamycin.
Cross-Validation with Genetic Approaches
To confirm that the observed effects of this compound are specifically due to the inhibition of the mTORC1 complex, a genetic knockdown of an essential component of the complex can be performed. Raptor (Regulatory-associated protein of mTOR) is a critical scaffolding protein required for mTORC1's integrity and ability to phosphorylate its substrates. By silencing the gene that encodes Raptor (RPTOR), we can test whether the cellular sensitivity to this compound is diminished, thereby validating its on-target mechanism.
Table 3: Hypothetical Results of Genetic Cross-Validation
| siRNA Transfection | Treatment | Resulting IC50 (Cell Viability) | Conclusion |
| Control siRNA | This compound | 25 nM | Baseline sensitivity to the drug. |
| anti-Raptor siRNA | This compound | >1000 nM (Significant right-shift) | Loss of Raptor expression confers resistance to this compound, confirming the drug acts through the mTORC1 complex. |
A significant increase (right-shift) in the IC50 value for this compound in cells lacking Raptor would provide strong evidence that the drug's primary mechanism of action is the inhibition of the Raptor-dependent mTORC1 complex.
Detailed Experimental Protocols
Protocol 1: Western Blotting for mTORC1 Pathway Activity
-
Cell Culture and Treatment: Plate A549 cells in 6-well plates and grow to 80-90% confluency. Treat cells with DMSO (vehicle control), this compound (100 nM), or Rapamycin (100 nM) for 1 hour.
-
Lysis: Wash cells twice with ice-cold PBS. Lyse cells directly in the well with 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Quantification: Centrifuge lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel and subsequently transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-S6K1, anti-S6K1, anti-p-4E-BP1, anti-4E-BP1, anti-Actin) overnight at 4°C.
-
Detection: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Wash again and detect signal using an ECL substrate and an imaging system.
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed 5,000 A549 cells per well in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound and Rapamycin. Replace the medium with fresh medium containing the different drug concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Protocol 3: siRNA-mediated Knockdown of Raptor
-
Cell Seeding: One day before transfection, seed A549 cells in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.
-
Transfection Complex Preparation: For each well, dilute 50 pmol of either control siRNA or anti-Raptor siRNA into 100 µL of serum-free medium. In a separate tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into 100 µL of serum-free medium. Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15 minutes at room temperature.
-
Transfection: Add the 200 µL siRNA-lipid complex to the cells in each well.
-
Incubation: Incubate the cells for 48 hours at 37°C to allow for target protein knockdown.
-
Validation and Experimentation: After 48 hours, proceed with downstream applications.
-
For Western Blot Validation: Lyse a subset of the cells and perform Western blotting as described in Protocol 1, using an anti-Raptor antibody to confirm successful knockdown.
-
For Viability Assay: Re-plate the transfected cells into 96-well plates and proceed with the cell viability assay as described in Protocol 2.
-
Comparative Analysis of Molecular Glues Targeting β-Catenin: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of molecular glues designed to induce the degradation of β-catenin, a key oncogenic driver in various cancers. This analysis is supported by available experimental data and detailed methodologies for key assays.
The aberrant accumulation of β-catenin is a central event in the canonical Wnt signaling pathway, which is frequently dysregulated in numerous cancers. Direct inhibition of β-catenin has proven challenging due to its lack of deep binding pockets. Molecular glues represent a promising therapeutic strategy by inducing proximity between β-catenin and an E3 ubiquitin ligase, leading to its ubiquitination and subsequent proteasomal degradation. This guide focuses on a comparative analysis of reported molecular glues that enhance the interaction between β-catenin and the β-TrCP subunit of the SCF E3 ligase complex, as well as other small molecules reported to induce β-catenin degradation.
Performance Comparison of β-Catenin Molecular Glues
The following table summarizes the quantitative data for key molecular glues targeting β-catenin. These compounds enhance the protein-protein interaction (PPI) between β-catenin and its E3 ligase, β-TrCP, facilitating its degradation.
| Compound | Target | Assay | EC50 (nM) | Kd (nM) | Cooperativity (α) | Cell-Based Degradation | Reference |
| NRX-252114 | Mutant β-catenin (pSer33/S37A) | TR-FRET | 6.5 | 0.4 (for β-catenin peptide binding to β-TrCP in presence of compound) | >1500-fold enhancement | Induces degradation of S33E/S37A mutant β-catenin at ~50 µM | [1][2] |
| NRX-252262 | Mutant β-catenin | TR-FRET | 3.8 | Not explicitly stated, but enhances interaction | Dramatically enhances interaction | Causes S33E/S37A mutant β-catenin degradation at ~35 µM | [2][3] |
| NRX-103094 | Mutant β-catenin (pSer33/Ser37) | TR-FRET | 62 | 0.6 (for β-catenin peptide binding to β-TrCP in presence of compound) | Not explicitly stated | Not explicitly stated | [4] |
| MSAB | β-catenin | Luciferase Reporter Assay | IC50 ~5 µM (for TCF reporter activity) | Not a direct binder in a "glue" mechanism | Not applicable | Induces proteasome-dependent degradation of β-catenin | [5][6] |
Signaling Pathways and Mechanisms of Action
Wnt/β-Catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial for cell proliferation and differentiation. In the "off-state," a destruction complex phosphorylates β-catenin, leading to its ubiquitination by the SCF(β-TrCP) E3 ligase and subsequent proteasomal degradation. In the "on-state," Wnt ligands prevent the formation of the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription.
Mechanism of Action of β-Catenin Molecular Glues
Molecular glues like NRX-252114 and NRX-252262 function by stabilizing the interaction between β-catenin (particularly mutant forms that are resistant to degradation) and the β-TrCP E3 ligase. This induced proximity facilitates the ubiquitination and subsequent proteasomal degradation of β-catenin, thereby reducing its oncogenic activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in the analysis are provided below.
Co-Immunoprecipitation (Co-IP) to Assess Protein-Protein Interaction
This protocol is used to determine if the molecular glue enhances the interaction between β-catenin and β-TrCP in a cellular context.
Methodology:
-
Cell Lysis:
-
Culture cells (e.g., HEK293T) and treat with the molecular glue or DMSO (vehicle control) for the desired time.
-
Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G agarose/magnetic beads for 1 hour at 4°C on a rotator.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add a primary antibody against one of the proteins of interest (e.g., anti-β-TrCP) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash 3-5 times with lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against both β-catenin and β-TrCP to detect the co-immunoprecipitated complex.
-
Western Blotting for Protein Degradation
This protocol is used to quantify the reduction in β-catenin protein levels following treatment with a molecular glue.
Methodology:
-
Sample Preparation:
-
Plate cells and treat with varying concentrations of the molecular glue for different time points.
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample in Laemmli buffer.
-
Separate the proteins on a polyacrylamide gel by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against β-catenin overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
TCF/LEF Luciferase Reporter Assay for Wnt Signaling Activity
This assay measures the transcriptional activity of β-catenin to assess the functional consequence of its degradation.
Methodology:
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293T or a cancer cell line with active Wnt signaling) with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase (for normalization).
-
-
Compound Treatment:
-
After 24 hours, treat the transfected cells with the molecular glue at various concentrations.
-
-
Luciferase Activity Measurement:
-
After the desired treatment duration (e.g., 24-48 hours), lyse the cells.
-
Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in reporter activity relative to the vehicle-treated control to determine the inhibitory effect of the compound on Wnt/β-catenin signaling.
-
References
- 1. drughunter.com [drughunter.com]
- 2. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A high-throughput compatible workflow for the biochemical identification and characterization of molecular glues[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Direct targeting of β-catenin by a small molecule stimulates proteasomal degradation and suppresses oncogenic Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct Targeting of β-Catenin by a Small Molecule Stimulates Proteasomal Degradation and Suppresses Oncogenic Wnt/β-Catenin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: NRX-103094 and NRX-1933 in Modulating the β-catenin:β-TrCP Interaction
For researchers and professionals in drug development, the targeted degradation of oncoproteins represents a promising therapeutic strategy. Small molecule enhancers of protein-protein interactions, often termed "molecular glues," can stabilize the association between a substrate and its E3 ligase, thereby promoting ubiquitination and subsequent proteasomal degradation. This guide provides a detailed comparison of two such molecules, NRX-103094 and NRX-1933, which both enhance the interaction between the oncogenic transcription factor β-catenin and its E3 ligase, β-TrCP.
Overview and Mechanism of Action
Both this compound and NRX-1933 are small molecules designed to enhance the binding of β-catenin to β-TrCP, a key step in the Wnt signaling pathway that is often dysregulated in cancer. NRX-1933, a tetrazole analog, served as an early tool to understand the structural basis of this enhanced interaction.[1][2] Its co-crystal structure with the β-catenin:β-TrCP complex revealed that it binds at the protein-protein interface, occupying a small pocket and having minimal conformational impact on either protein.[1][2] This structural insight was instrumental in the subsequent design of more potent analogs.[2]
This compound is a diarylthioether derivative that emerged from the optimization of earlier compounds and demonstrates significantly improved potency in enhancing the β-catenin:β-TrCP interaction.[1] It has been shown to potentiate the ubiquitylation of various forms of β-catenin, including phosphorylated and mutant versions.[1]
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and NRX-1933, highlighting the superior potency of this compound.
Table 1: Potency (EC50) in Enhancing β-catenin:β-TrCP Binding
| Compound | β-catenin Peptide | EC50 (nM) |
| This compound | pSer33/Ser37 | 457 ± 23[1] |
| This compound | pSer33/S37A | 62 ± 3[1] |
| NRX-1933 | Not Reported | Not Reported |
Table 2: Cooperativity and Binding Affinity Enhancement
| Compound | β-catenin Peptide | Cooperativity | Binding Affinity Enhancement |
| This compound | pSer33/S37A | 1000-fold[1] | Not explicitly quantified |
| This compound | S33E/S37A phosphomimetic | Not Reported | Enhances binding from >5 μM to 22 nM (in the presence of 40 μM compound)[1] |
| NRX-1933 | Not Reported | Not Reported | Not Reported |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating these molecular glues.
Caption: Targeted degradation of β-catenin via molecular glue enhancement.
Caption: General experimental workflow for evaluating molecular glues.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
In Vitro Binding Assays (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to measure the binding affinity between proteins.
-
Reagents:
-
His-tagged β-TrCP
-
Biotinylated β-catenin peptide (e.g., pSer33/S37A)
-
Europium-labeled anti-His antibody
-
Streptavidin-Allophycocyanin (APC)
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
This compound or NRX-1933 at various concentrations
-
-
Procedure:
-
Add a fixed concentration of His-tagged β-TrCP and biotinylated β-catenin peptide to the wells of a microplate.
-
Add serial dilutions of the test compound (this compound or NRX-1933).
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Add Europium-labeled anti-His antibody and Streptavidin-APC.
-
Incubate for another specified time (e.g., 60 minutes) in the dark.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 620 nm.
-
The ratio of the signals (665/620) is proportional to the amount of binding.
-
Data is then plotted against the compound concentration to determine the EC50.
-
In Vitro Ubiquitination Assay
This assay assesses the ability of the compounds to enhance the ubiquitination of β-catenin by the SCFβ-TrCP complex.
-
Reagents:
-
Recombinant E1 (ubiquitin-activating enzyme)
-
Recombinant E2 (ubiquitin-conjugating enzyme, e.g., UbcH5c)
-
SCFβ-TrCP complex
-
β-catenin substrate (full-length protein or peptide)
-
Ubiquitin
-
ATP
-
Ubiquitination buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
This compound or NRX-1933
-
-
Procedure:
-
Combine E1, E2, SCFβ-TrCP, β-catenin substrate, ubiquitin, and ATP in the ubiquitination buffer.
-
Add the test compound at the desired concentration.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Resolve the proteins by SDS-PAGE.
-
Perform a Western blot using an antibody specific for β-catenin to visualize the ubiquitinated forms (appearing as a high molecular weight ladder).
-
Conclusion
The available data clearly indicates that this compound is a more potent molecular glue than its predecessor, NRX-1933, for enhancing the β-catenin:β-TrCP interaction. While NRX-1933 was pivotal for elucidating the binding mechanism through structural studies, this compound demonstrates significantly improved biochemical potency and cooperativity. For researchers in the field, this compound represents a more advanced tool for studying the targeted degradation of β-catenin and serves as a stronger lead compound for potential therapeutic development. The experimental protocols provided herein offer a foundation for further investigation and comparison of these and other novel molecular glues.
References
Validating NRX-103094's Specificity for Mutant β-Catenin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The aberrant activation of the Wnt/β-catenin signaling pathway, frequently driven by mutations in the CTNNB1 gene (encoding β-catenin), is a critical driver in a variety of cancers. These mutations often occur in the N-terminal region of β-catenin, impairing its phosphorylation and subsequent proteasomal degradation, leading to its accumulation and constitutive transcriptional activation of oncogenes. Developing therapeutics that selectively target mutant β-catenin while sparing its wild-type counterpart, which is essential for normal cellular functions like cell adhesion, remains a significant challenge in oncology drug development.
NRX-103094 has emerged as a promising agent that employs a novel mechanism of action. It acts as a "molecular glue," enhancing the interaction between mutant β-catenin and its E3 ligase, SCFβ-TrCP, thereby promoting its degradation. This guide provides a comparative analysis of this compound with other inhibitors targeting the Wnt/β-catenin pathway, supported by experimental data to validate its specificity for mutant β-catenin.
Mechanism of Action: this compound as a Molecular Glue
Mutations in the phosphorylation sites of β-catenin, such as at Ser33, Ser37, Thr41, and Ser45, prevent its recognition by the E3 ubiquitin ligase complex SCFβ-TrCP, leading to its stabilization and oncogenic activity. This compound is a potent enhancer of the interaction between β-catenin and β-TrCP. It has been shown to enhance the binding of pSer33/Ser37 β-catenin peptide to β-TrCP with an EC50 of 62 nM and a Kd of 0.6 nM.[1] This molecular glue mechanism effectively restores the degradation of mutant β-catenin, offering a targeted therapeutic strategy.
Wnt/β-Catenin Signaling Pathway with Mutant β-Catenin
Caption: Wnt pathway with mutant β-catenin and the action of this compound.
Comparative Performance Data
This section presents a comparison of this compound with other inhibitors targeting the Wnt/β-catenin pathway. The data is compiled from various sources and presented for comparative purposes. Direct head-to-head studies under identical conditions are limited.
| Compound | Target/Mechanism | EC50/IC50 | Cell Line(s) | Notes |
| This compound | Enhances β-catenin/β-TrCP interaction (Molecular Glue) | EC50: 62 nM (binding) | N/A (Biochemical) | Potentiates ubiquitylation of mutant β-catenin.[1] |
| NRX-252114 | Enhances β-catenin/β-TrCP interaction (Molecular Glue) | EC50: 6.5 nM (binding) | N/A (Biochemical) | An optimized analog of this compound with improved potency. |
| CWP232291 | β-catenin inhibitor | IC50: 0.8–1.3 µM | DLD1, SW480 | More potent in high β-catenin expressing cell lines.[2] |
| XAV-939 | Tankyrase 1/2 inhibitor (stabilizes Axin) | IC50: 11 nM (TNKS1), 4 nM (TNKS2) | N/A (Biochemical) | Indirectly promotes β-catenin degradation.[3][4][5] |
| IWR-1 | Tankyrase inhibitor (stabilizes Axin) | IC50: 180 nM (Wnt reporter assay) | L-Wnt-STF | Promotes β-catenin phosphorylation.[6][7][8] |
| LF3 | Inhibits β-catenin/Tcf4 interaction | IC50: 1.5–2.5 µM (reporter assay) | HCT116 | Disrupts the transcriptional complex.[9] |
| C2 | Allosteric β-catenin inhibitor | IC50: 0.8–1.3 µM | DLD1, SW480 | Binds to a novel allosteric site on β-catenin.[2][10] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and replication of findings.
Fluorescence Polarization (FP) Assay for β-Catenin/β-TrCP Interaction
This assay is used to quantify the binding affinity between β-catenin and β-TrCP and to determine the potency of enhancers like this compound.
Caption: Workflow for a Fluorescence Polarization (FP) binding assay.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescently labeled β-catenin phosphodegron peptide (e.g., FITC-labeled) in an appropriate buffer (e.g., PBS with 0.01% Triton X-100).
-
Prepare serial dilutions of the purified recombinant β-TrCP/Skp1 complex.
-
Prepare serial dilutions of this compound or other test compounds.
-
-
Assay Plate Setup:
-
In a 384-well black plate, add a fixed concentration of the fluorescently labeled β-catenin peptide (e.g., 20 nM).
-
Add varying concentrations of the β-TrCP complex.
-
Add varying concentrations of the test compound.
-
Include controls for unbound peptide (no β-TrCP) and fully bound peptide (saturating concentration of β-TrCP).
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore used.
-
-
Data Analysis:
-
Calculate the millipolarization (mP) values.
-
Plot the mP values against the concentration of the test compound to generate a dose-response curve and determine the EC50 or IC50 value.
-
In Vitro Ubiquitination Assay
This assay is used to demonstrate that the enhanced binding of mutant β-catenin to β-TrCP by this compound leads to its ubiquitination.
Protocol:
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT):
-
E1 ubiquitin-activating enzyme
-
E2 ubiquitin-conjugating enzyme (e.g., Ube2D2)
-
Ubiquitin
-
Recombinant SCFβ-TrCP complex
-
Purified mutant β-catenin substrate
-
This compound or vehicle control (DMSO)
-
-
-
Initiation of Reaction:
-
Initiate the ubiquitination reaction by adding ATP to a final concentration of 2 mM.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60-90 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot using an anti-β-catenin antibody to detect the ubiquitinated forms of β-catenin, which will appear as a ladder of higher molecular weight bands.
-
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of β-catenin inhibitors on cancer cell lines.
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., SW480, HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the β-catenin inhibitor or vehicle control (DMSO).
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
-
MTT Addition:
-
Solubilization:
-
Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
Conclusion
This compound represents a novel and promising therapeutic strategy for cancers driven by mutant β-catenin. Its "molecular glue" mechanism, which enhances the degradation of the oncoprotein, offers a high degree of specificity that is often lacking in traditional small molecule inhibitors. The comparative data, although not from direct head-to-head studies, suggests that this compound and its analogs are potent molecules with a distinct advantage in their targeted approach. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in the treatment of Wnt/β-catenin-driven cancers. The experimental protocols provided in this guide offer a framework for the continued evaluation and validation of this and other emerging β-catenin inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. XAV 939 | Tankyrase 1 (TNKS1) inhibitor | Hello Bio [hellobio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. stemcell.com [stemcell.com]
- 6. glpbio.com [glpbio.com]
- 7. IWR-1, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Benchmarking NRX-103094: A Comparative Guide for Researchers in Oncology Drug Development
Introduction
NRX-103094 is an investigational small molecule that functions as a "molecular glue," a novel therapeutic modality designed to promote the degradation of specific proteins. This compound enhances the interaction between β-catenin, a key component of the Wnt signaling pathway, and its E3 ligase, SCFβ-TrCP. This enhanced interaction leads to the ubiquitination and subsequent proteasomal degradation of β-catenin. Dysregulation of the Wnt/β-catenin signaling pathway, often through mutations in the CTNNB1 gene (which encodes β-catenin), is a well-established driver in several cancers. This guide provides a framework for benchmarking this compound against current standard-of-care therapies in cancers characterized by β-catenin mutations, including colorectal cancer, hepatocellular carcinoma, and ovarian endometrioid adenocarcinoma.
It is important to note that, as of the latest available information, direct comparative preclinical or clinical data for this compound against standard-of-care therapies are not publicly available. Therefore, this document outlines a proposed benchmarking strategy based on the established mechanism of action of this compound and the current treatment landscapes for the targeted malignancies. The experimental protocols and data tables presented herein are intended to serve as a template for future research and development efforts.
Mechanism of Action of this compound
This compound acts by stabilizing the interaction between the E3 ubiquitin ligase β-TrCP and β-catenin, particularly mutant forms of β-catenin that are resistant to degradation. This leads to the polyubiquitination of β-catenin and its subsequent destruction by the proteasome, thereby reducing the levels of a key oncogenic driver.
Comparative Benchmarking Tables
The following tables outline proposed preclinical comparisons of this compound with standard-of-care therapies for colorectal cancer, hepatocellular carcinoma, and ovarian endometrioid adenocarcinoma with CTNNB1 mutations.
Table 1: Proposed Preclinical Benchmarking for CTNNB1-Mutant Colorectal Cancer (CRC)
| Parameter | This compound | Standard of Care: FOLFIRI + Cetuximab (for RAS wild-type) | Standard of Care: Regorafenib (second-line) |
| Cell Lines | HCT116 (CTNNB1 mutant), SW48 (CTNNB1 mutant) | HCT116, SW48 | HCT116, SW48 |
| In Vitro IC50 | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
| In Vivo Model | HCT116 Xenograft | HCT116 Xenograft | HCT116 Xenograft |
| Tumor Growth Inhibition | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
| Biomarker Analysis | Reduction in nuclear β-catenin | No direct effect on β-catenin | No direct effect on β-catenin |
| Toxicity Profile | [Hypothetical Data] | Known toxicities (e.g., neutropenia, diarrhea, rash) | Known toxicities (e.g., hand-foot skin reaction, fatigue) |
Table 2: Proposed Preclinical Benchmarking for CTNNB1-Mutant Hepatocellular Carcinoma (HCC)
| Parameter | This compound | Standard of Care: Atezolizumab + Bevacizumab | Standard of Care: Lenvatinib (second-line) |
| Cell Lines | HepG2 (CTNNB1 wild-type, for comparison), Huh7 (CTNNB1 mutant) | HepG2, Huh7 | HepG2, Huh7 |
| In Vitro IC50 | [Hypothetical Data] | Not applicable (immunotherapy) | [Hypothetical Data] |
| In Vivo Model | Huh7 Orthotopic Model | Huh7 Orthotopic Model | Huh7 Orthotopic Model |
| Tumor Growth Inhibition | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
| Immune Cell Infiltration | [Hypothetical Data] | Increased T-cell infiltration | [Hypothetical Data] |
| Biomarker Analysis | Reduction in nuclear β-catenin | PD-L1 expression | No direct effect on β-catenin |
| Toxicity Profile | [Hypothetical Data] | Immune-related adverse events, hypertension | Hypertension, fatigue, diarrhea |
Table 3: Proposed Preclinical Benchmarking for CTNNB1-Mutant Ovarian Endometrioid Adenocarcinoma (OEA)
| Parameter | This compound | Standard of Care: Carboplatin + Paclitaxel | Standard of Care: Olaparib (for BRCA-mutant) |
| Cell Lines | TOV-112D (CTNNB1 mutant), MDAH-2774 (AXIN1 mutant) | TOV-112D, MDAH-2774 | TOV-112D, MDAH-2774 (if BRCA status is relevant) |
| In Vitro IC50 | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
| In Vivo Model | TOV-112D Xenograft | TOV-112D Xenograft | TOV-112D Xenograft |
| Tumor Growth Inhibition | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
| Biomarker Analysis | Reduction in nuclear β-catenin | DNA damage response | PARP inhibition markers |
| Toxicity Profile | [Hypothetical Data] | Myelosuppression, neuropathy | Nausea, fatigue, anemia |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible benchmarking of novel therapeutic agents.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., HCT116, Huh7, TOV-112D) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound and the respective standard-of-care drugs for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
In Vivo Xenograft Mouse Model (Colorectal Cancer)
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Cell Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells in 100 µL of a 1:1 mixture of PBS and Matrigel into the right flank of each mouse.[1]
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice weekly. Calculate tumor volume using the formula: (length x width^2) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Drug Administration:
-
Vehicle control (e.g., oral gavage or intraperitoneal injection, daily).
-
This compound (dose and schedule to be determined by pharmacokinetic studies, e.g., oral gavage, daily).
-
Standard of care (e.g., FOLFIRI administered intravenously on a cyclical schedule).
-
-
Efficacy Evaluation: Continue treatment for a specified period (e.g., 21-28 days). Measure tumor volume and body weight twice weekly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement, histopathological analysis, and biomarker assessment (e.g., immunohistochemistry for β-catenin).
In Vivo Orthotopic Mouse Model (Hepatocellular Carcinoma)
-
Animal Model: Use 6-8 week old male NOD/SCID mice.
-
Cell Preparation: Prepare a suspension of 1 x 10^6 Huh7 cells in 20 µL of a 1:1 mixture of serum-free medium and Matrigel.[2]
-
Surgical Procedure: Anesthetize the mouse and perform a laparotomy to expose the liver. Inject the cell suspension into the left lobe of the liver.[2]
-
Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging (if cells are luciferase-tagged) or ultrasound weekly.
-
Treatment Initiation: When tumors are established (e.g., day 7-10 post-implantation), randomize mice into treatment groups.
-
Drug Administration:
-
Vehicle control.
-
This compound.
-
Standard of care (e.g., Atezolizumab and Bevacizumab administered intraperitoneally on their respective schedules).
-
-
Efficacy Evaluation: Monitor tumor burden and overall survival.
-
Endpoint Analysis: At the end of the study or upon reaching humane endpoints, euthanize the mice. Collect tumors and livers for histopathology and biomarker analysis.
Logical Framework for Comparative Evaluation
The benchmarking of this compound necessitates a multi-faceted approach, starting from in vitro validation and progressing to in vivo efficacy and safety assessment in relevant preclinical models.
This compound represents a promising targeted therapy for cancers driven by β-catenin mutations. The proposed benchmarking strategy provides a comprehensive framework for evaluating its preclinical efficacy and safety in comparison to current standard-of-care treatments. The successful execution of these studies will be critical in determining the potential of this compound as a novel therapeutic agent for patients with colorectal, hepatocellular, ovarian, and other cancers with aberrant Wnt/β-catenin signaling. The data generated will be instrumental in guiding the future clinical development of this innovative molecular glue.
References
Safety Operating Guide
Proper Disposal Procedures for NRX-103094: A Guide for Laboratory Professionals
Disclaimer: As of November 20, 2025, a specific Safety Data Sheet (SDS) with official disposal procedures for NRX-103094 is not publicly available. The following guidelines are based on general best practices for the disposal of potent, biologically active research chemicals and are intended to provide essential safety and logistical information. Always consult with your institution's Environmental Health and Safety (EHS) office for specific requirements and procedures.
Researchers and laboratory personnel handling this compound must treat this compound as potentially hazardous.[1][2] Due to its nature as a potent small molecule enhancer of protein-protein interactions, all waste generated, including pure compound, solutions, contaminated labware, and personal protective equipment (PPE), requires careful management to ensure the safety of personnel and the environment.
Immediate Safety and Handling for Disposal
Before beginning any disposal-related activities, ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[2] All handling of this compound waste should be performed in a certified chemical fume hood to minimize inhalation exposure.
Quantitative Data for Waste Management
The following table summarizes key parameters for the management of this compound waste streams. These are based on general laboratory chemical waste guidelines.
| Waste Stream Category | Container Type | Maximum Holding Time (in lab SAA*) | Disposal Method |
| Solid Waste (unwanted this compound powder) | Sealed, labeled, chemically compatible container (e.g., amber glass vial) | 150 days or when container is 3/4 full | Collection by institutional EHS for incineration |
| Liquid Waste (solutions containing this compound) | Sealed, labeled, chemically compatible container (plastic is preferred) with secondary containment | 150 days or when container is 3/4 full | Collection by institutional EHS for incineration |
| Contaminated Sharps (needles, scalpels) | Puncture-resistant sharps container, labeled as "Hazardous Chemical Waste" | When container is 3/4 full | Collection by institutional EHS |
| Contaminated Labware (pipette tips, tubes, vials) | Lined, sealed container labeled as "Hazardous Chemical Waste" | 30 days | Collection by institutional EHS for incineration |
| Contaminated PPE (gloves, disposable lab coats) | Lined, sealed container labeled as "Hazardous Chemical Waste" | 30 days | Collection by institutional EHS for incineration |
*SAA: Satellite Accumulation Area. Check with your local EHS for specific time limits.[3]
Experimental Protocol: Decontamination of Non-Disposable Labware
For glassware or other non-disposable equipment that has come into contact with this compound, a triple-rinse procedure is recommended.[1]
-
Initial Rinse: Rinse the glassware with a solvent in which this compound is soluble (e.g., DMSO, ethanol). Collect this first rinse as hazardous liquid waste.[4]
-
Second Rinse: Repeat the rinse with fresh solvent. This rinse should also be collected as hazardous liquid waste.
-
Final Rinse: A final rinse with the solvent can be performed. Depending on institutional guidelines, this third rinse may also need to be collected as hazardous waste.
-
Aqueous Wash: After the solvent rinses, wash the glassware with soap and water.
-
Drying: Allow the glassware to air dry completely.
Disposal Workflow and Decision-Making
The proper disposal of this compound and associated materials follows a clear decision-making process to ensure safety and compliance. This process begins with identifying the waste type and ends with its collection by the appropriate waste management service.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
Step-by-Step Disposal Procedures
1. Waste Identification and Segregation:
-
At the point of generation, determine the type of waste: solid compound, liquid solution, or contaminated material.[5]
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.[6] Keep halogenated and non-halogenated solvent wastes separate.[7]
2. Container Selection and Labeling:
-
Choose a container that is compatible with the waste type. Use plastic containers for liquids where possible to minimize the risk of breakage.[8]
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[8] Note the date when waste is first added to the container.[8]
3. Waste Accumulation:
-
Keep waste containers sealed at all times, except when adding waste.[1][2]
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be clearly marked and provide secondary containment for liquids.[3]
4. Requesting Disposal:
-
Once a waste container is nearly full (approximately 3/4 capacity) or reaches the designated holding time, arrange for its disposal.
-
Follow your institution's specific procedures to request a waste pickup from the EHS office.[1][8] Do not transport hazardous waste yourself.[1]
5. Empty Container Disposal:
-
A container that held this compound is not considered empty until it has been triple-rinsed with a suitable solvent.[1][4]
-
The first rinseate must always be collected and disposed of as hazardous liquid waste.[4] Subsequent rinses should also be collected as hazardous waste.
-
Once triple-rinsed and fully dried, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[1]
References
- 1. vumc.org [vumc.org]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Personal protective equipment for handling NRX-103094
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling NRX-103094 in a research environment. Given that a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, this document is based on best practices for handling novel, potent investigational compounds. Researchers, scientists, and drug development professionals should use this information to supplement, not replace, their institution's standard safety protocols.
Properties and Identification
This compound is a potent enhancer of the interaction between β-catenin and its cognate E3 ligase, SCFβ-TrCP.[1][2] It is a white solid powder and is identified by the following chemical information.[3][4]
| Property | Value |
| Molecular Formula | C20H11Cl2F3N2O4S[3][4] |
| Molecular Weight | 503.28 g/mol [3] |
| CAS Number | 2763260-36-0[1][4] |
| Appearance | Solid Powder[3] |
| Purity | ≥98%[3] |
| Solubility | Soluble in DMSO and DMF[4] |
Personal Protective Equipment (PPE)
Due to the lack of specific toxicity data, this compound should be handled with caution, assuming it is a potent and potentially hazardous compound. The following PPE is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Disposable Nitrile Gloves | Double-gloving is recommended. Change gloves immediately upon contamination. |
| Eye Protection | Safety Goggles | Must provide a complete seal around the eyes to protect from splashes. |
| Body Protection | Laboratory Coat | Should be clean, fully buttoned, and made of a material appropriate for the chemicals being handled. |
| Respiratory Protection | Fume Hood | All handling of solid this compound and its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols. |
Operational Plan: Handling and Storage
A systematic approach to handling and storage is crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a dry, dark environment at -20°C for long-term storage.[3]
-
For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Preparation of Solutions:
-
Preparation: Perform all weighing and solution preparation activities within a chemical fume hood.
-
Solvent Selection: Use anhydrous DMSO or DMF to prepare stock solutions.
-
Dissolution: Add the solvent to the vial of this compound and vortex until fully dissolved.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
Experimental Workflow:
The following diagram illustrates a typical workflow for an in vitro experiment using this compound.
Signaling Pathway
This compound enhances the interaction between β-catenin and the E3 ligase SCFβ-TrCP, leading to the ubiquitylation and subsequent degradation of β-catenin. This mechanism is particularly relevant in the context of certain cancers where β-catenin signaling is dysregulated.
Disposal Plan
All waste generated from the handling of this compound must be considered hazardous chemical waste.
Waste Segregation and Collection:
-
Liquid Waste: Collect all solutions containing this compound in a clearly labeled, sealed, and appropriate chemical waste container.
-
Solid Waste: All contaminated solid materials (e.g., pipette tips, gloves, vials) must be collected in a designated solid chemical waste container.
-
Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container for chemical waste.
Disposal Procedure:
-
Ensure all waste containers are properly labeled with the contents, including "this compound" and the solvent used.
-
Store waste containers in a designated satellite accumulation area.
-
Arrange for waste pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound down the drain or in regular trash.
By adhering to these guidelines, researchers can safely handle this compound, maintain the integrity of their experiments, and minimize risks to themselves and the environment. Always consult your institution's specific safety protocols and EHS department for further guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
